Product packaging for N-Desmethyl imatinib-d4(Cat. No.:)

N-Desmethyl imatinib-d4

Katalognummer: B12367274
Molekulargewicht: 483.6 g/mol
InChI-Schlüssel: BQQYXPHRXIZMDM-KDWZCNHSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

N-Desmethyl imatinib-d4 is a useful research compound. Its molecular formula is C28H29N7O and its molecular weight is 483.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H29N7O B12367274 N-Desmethyl imatinib-d4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C28H29N7O

Molekulargewicht

483.6 g/mol

IUPAC-Name

2,3,5,6-tetradeuterio-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-(piperazin-1-ylmethyl)benzamide

InChI

InChI=1S/C28H29N7O/c1-20-4-9-24(17-26(20)34-28-31-12-10-25(33-28)23-3-2-11-30-18-23)32-27(36)22-7-5-21(6-8-22)19-35-15-13-29-14-16-35/h2-12,17-18,29H,13-16,19H2,1H3,(H,32,36)(H,31,33,34)/i5D,6D,7D,8D

InChI-Schlüssel

BQQYXPHRXIZMDM-KDWZCNHSSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1CN2CCNCC2)[2H])[2H])C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)[2H]

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCNCC3)NC4=NC=CC(=N4)C5=CN=CC=C5

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Isotopic Labeling of N-Desmethyl Imatinib-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of N-Desmethyl imatinib-d4, a crucial internal standard for pharmacokinetic and metabolic studies of the anticancer drug imatinib (B729). This document details the synthetic pathway, experimental protocols, and relevant biological context.

Introduction

Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its primary active metabolite, N-Desmethyl imatinib (Norimatinib), also exhibits pharmacological activity. To accurately quantify imatinib and its metabolite in biological matrices, stable isotope-labeled internal standards are indispensable. This compound, with four deuterium (B1214612) atoms incorporated into the benzamide (B126) ring, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods due to its chemical similarity to the analyte and its distinct mass.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial synthesis of the core N-Desmethyl imatinib molecule followed by the introduction of deuterium atoms. The following represents a plausible synthetic approach based on established organic chemistry principles and published syntheses of imatinib and its analogs.

Experimental Protocol: A Representative Synthesis

Materials:

  • 4-(Chloromethyl)benzoyl chloride

  • 3-Amino-4-methylaniline

  • 4-(3-Pyridyl)-2-aminopyrimidine

  • Piperazine-d8

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine (B1218219) ligand (e.g., Xantphos)

  • Sodium tert-butoxide

  • Anhydrous solvents (e.g., Toluene, Dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Step 1: Synthesis of 4-(chloromethyl)-N-(4-methyl-3-aminophenyl)benzamide

  • Dissolve 3-Amino-4-methylaniline in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 4-(chloromethyl)benzoyl chloride in anhydrous dichloromethane dropwise to the cooled solution with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 4-(chloromethyl)-N-(4-methyl-3-aminophenyl)benzamide.

Step 2: Buchwald-Hartwig Amination to form N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(chloromethyl)benzamide

  • In a reaction vessel, combine 4-(chloromethyl)-N-(4-methyl-3-aminophenyl)benzamide, 4-(3-pyridyl)-2-aminopyrimidine, palladium catalyst, and the phosphine ligand.

  • Add sodium tert-butoxide and anhydrous toluene.

  • Degas the mixture and then heat under reflux in an inert atmosphere for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Step 3: Deuterium Labeling via Nucleophilic Substitution with Piperazine-d8

  • Dissolve the product from Step 2 in an appropriate anhydrous solvent such as dimethylformamide (DMF).

  • Add piperazine-d8 to the solution.

  • Heat the reaction mixture at 80-100°C for 6-8 hours.

  • Monitor the formation of this compound by LC-MS.

  • Once the reaction is complete, cool the mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by preparative high-performance liquid chromatography (HPLC) to obtain this compound of high purity.

Step 4: Characterization

  • Mass Spectrometry: Confirm the molecular weight and isotopic enrichment by high-resolution mass spectrometry (HRMS). The expected molecular weight for C28H25D4N7O is approximately 483.60 g/mol .

  • NMR Spectroscopy: Confirm the structure and the position of the deuterium labels using 1H and 13C NMR spectroscopy.

Quantitative Data

The following table summarizes typical analytical data for N-Desmethyl imatinib and its deuterated analog. Please note that specific yields for the d4 synthesis are not widely published and can vary based on the specific conditions and scale of the reaction.

ParameterValueReference
N-Desmethyl imatinib
Molecular FormulaC28H29N7O
Molecular Weight479.58 g/mol
CAS Number404844-02-6
This compound
Molecular FormulaC28H25D4N7O
Molecular Weight483.60 g/mol
Purity (by HPLC)>98%
Intended UseInternal standard for GC- or LC-MS

Signaling Pathways and Experimental Workflows

Imatinib Metabolism and Signaling

Imatinib is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the major enzyme responsible for its conversion to N-Desmethyl imatinib. Imatinib and its N-desmethyl metabolite exert their therapeutic effect by inhibiting the Bcr-Abl tyrosine kinase, which is constitutively active in CML cells. This inhibition blocks downstream signaling pathways that control cell proliferation and survival.

Imatinib_Metabolism_and_Signaling Imatinib Imatinib CYP3A4 CYP3A4 (Liver) Imatinib->CYP3A4 Metabolism BcrAbl Bcr-Abl Tyrosine Kinase Imatinib->BcrAbl Inhibition NDMI N-Desmethyl Imatinib (Active Metabolite) NDMI->BcrAbl Inhibition CYP3A4->NDMI Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) BcrAbl->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Imatinib metabolism to its active metabolite and their inhibitory effect on the Bcr-Abl signaling pathway.

Synthetic Workflow

The synthesis of this compound follows a logical progression from simpler starting materials to the final complex, isotopically labeled molecule.

Synthesis_Workflow Start1 4-(Chloromethyl)benzoyl chloride Step1 Amide Coupling Start1->Step1 Start2 3-Amino-4-methylaniline Start2->Step1 Intermediate1 4-(chloromethyl)-N-(4-methyl-3-aminophenyl)benzamide Step1->Intermediate1 Step2 Buchwald-Hartwig Amination Intermediate1->Step2 Start3 4-(3-Pyridyl)-2-aminopyrimidine Start3->Step2 Intermediate2 N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(chloromethyl)benzamide Step2->Intermediate2 Step3 Nucleophilic Substitution (Deuterium Labeling) Intermediate2->Step3 Start4 Piperazine-d8 Start4->Step3 FinalProduct This compound Step3->FinalProduct Purification Purification (HPLC) FinalProduct->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: A representative workflow for the synthesis of this compound.

Bioanalytical Workflow using Labeled Standard

The primary application of this compound is as an internal standard in quantitative bioanalysis. The following diagram illustrates a typical workflow for a plasma sample analysis.

Bioanalytical_Workflow Plasma Plasma Sample (containing N-Desmethyl imatinib) Spike Spike with This compound (Internal Standard) Plasma->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification (Analyte/IS Peak Area Ratio) LCMS->Quant Result Concentration of N-Desmethyl imatinib Quant->Result

Caption: Workflow for the quantification of N-Desmethyl imatinib in plasma using a deuterated internal standard.

Conclusion

The synthesis of this compound is a critical process that enables accurate and precise bioanalytical measurements essential for the clinical development and therapeutic drug monitoring of imatinib. This guide provides a foundational understanding of a representative synthetic route and the application of this isotopically labeled standard. For researchers embarking on this synthesis, careful optimization of reaction conditions and rigorous purification and characterization are paramount to achieving the desired high-quality internal standard.

A Technical Guide to N-Desmethyl Imatinib-d4 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

N-Desmethyl imatinib-d4 is the deuterated form of N-desmethyl imatinib (B729), the principal and pharmacologically active metabolite of imatinib. Imatinib is a cornerstone therapy for chronic myeloid leukemia (CML) and other cancers, functioning as a selective inhibitor of specific tyrosine kinases. This guide provides an in-depth overview of this compound, its properties, its role in bioanalytical methods, and the signaling pathways it influences.

Core Compound Properties

This compound is primarily utilized as an internal standard in pharmacokinetic and therapeutic drug monitoring studies of imatinib. Its deuteration provides a distinct mass-to-charge ratio, allowing for clear differentiation from the endogenous analyte in mass spectrometry-based assays, without significantly altering its chemical properties.

Quantitative Data Summary

The key quantitative identifiers for this compound and its non-deuterated parent compound are summarized below. It is important to note that a distinct CAS number is not consistently assigned to the deuterated form; vendors often reference the CAS number of the unlabeled compound.

PropertyThis compoundN-Desmethyl imatinib (unlabeled)
CAS Number 404844-02-6 (unlabeled)[1][2][3][4][5]404844-02-6[2][3][4][5]
Molecular Formula C₂₈H₂₅D₄N₇OC₂₈H₂₉N₇O[2][3][5]
Molecular Weight 483.60 g/mol 479.58 g/mol [2][3][4]

Mechanism of Action and Signaling Pathway

N-Desmethyl imatinib is formed in vivo through the demethylation of imatinib, a process primarily mediated by the cytochrome P450 enzyme CYP3A4[5]. Like its parent drug, N-desmethyl imatinib functions as a potent and specific inhibitor of the Bcr-Abl tyrosine kinase[5]. In diseases such as CML, the Bcr-Abl fusion protein is constitutively active, driving uncontrolled cell proliferation and survival.

Imatinib and its N-desmethyl metabolite bind to the ATP-binding site of the Abl kinase domain, stabilizing an inactive conformation of the enzyme[6]. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascades that lead to malignancy[7][8]. The key inhibited pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to the induction of apoptosis in cancer cells[8].

Bcr_Abl_Inhibition cluster_upstream Upstream Signaling cluster_inhibitor Inhibitor Action cluster_downstream Downstream Pathways cluster_outcome Cellular Outcome BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Activates Imatinib_Metabolite N-Desmethyl Imatinib Imatinib_Metabolite->BCR_ABL Inhibition Proliferation Decreased Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Increased Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation

Inhibition of BCR-ABL Signaling by N-Desmethyl Imatinib.

Experimental Protocols: Bioanalytical Quantification

This compound is essential for the accurate quantification of imatinib and its metabolite in biological matrices. Below is a representative experimental protocol for the simultaneous determination using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify imatinib and N-desmethyl imatinib in human plasma.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound solution (internal standard).

  • Add 300 µL of methanol (B129727) or acetonitrile (B52724) to precipitate proteins[9][10].

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reverse-phase column (e.g., Thermo BDS Hypersil C18, 4.6 × 100 mm, 2.4 µm) is commonly used[9].

  • Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol) and an aqueous solution (e.g., water with 0.1% formic acid and 0.2% ammonium (B1175870) acetate)[9]. A typical ratio might be 55:45 (v/v) methanol:water[9].

  • Flow Rate: 0.5 - 0.7 mL/min[9].

  • Injection Volume: 10 µL.

3. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions:

    • Imatinib: m/z 494 → 394[9]

    • N-Desmethyl imatinib: m/z 480 → 394[9]

    • This compound (IS): m/z 484 → 398 (projected)

The workflow for this bioanalytical process can be visualized as follows.

LCMS_Workflow Start Start: Plasma Sample Add_IS Spike with This compound (IS) Start->Add_IS Precipitate Protein Precipitation (Methanol/Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Inject Inject Supernatant into LC-MS/MS Centrifuge->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quantify End: Data Quantification Detect->Quantify

Bioanalytical Workflow for Imatinib Quantification.

References

The Gold Standard in Bioanalysis: N-Desmethyl Imatinib-d4 as an Internal Standard in Imatinib Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Imatinib (B729), a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST), undergoes significant metabolism in the body, primarily to its active metabolite, N-desmethyl imatinib. Accurate quantification of both imatinib and N-desmethyl imatinib is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy. This technical guide delves into the critical role of N-desmethyl imatinib-d4 as a deuterated internal standard in the precise and reliable bioanalysis of imatinib and its primary metabolite.

The Imperative for Internal Standards in Mass Spectrometry

Quantitative analysis of drugs and their metabolites in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS) is susceptible to various sources of error. These can include variations in sample preparation, injection volume, and instrument response.[1] To counteract these variabilities and ensure the accuracy and precision of analytical data, an internal standard (IS) is indispensable.[1][2] An ideal internal standard mimics the physicochemical properties of the analyte of interest, co-eluting with it during chromatography and experiencing similar ionization effects in the mass spectrometer.[3]

Deuterated internal standards, where one or more hydrogen atoms in the analyte molecule are replaced with deuterium, are widely regarded as the "gold standard" for quantitative bioanalysis.[1] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they effectively track the analyte throughout the entire analytical process.[1] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[3]

This compound: The Ideal Companion for Imatinib Bioanalysis

In the context of imatinib metabolism studies, this compound serves as an exemplary internal standard for the quantification of N-desmethyl imatinib. Its structural similarity and co-elution with the native metabolite ensure that any variations during sample processing or analysis that affect the metabolite will also affect the deuterated standard in the same manner. This allows for accurate correction and highly reliable quantification.

Imatinib Metabolism: A Brief Overview

Imatinib is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the major contributor.[4][5] Other isoforms like CYP1A2, CYP2D6, CYP2C9, and CYP2C19 play a minor role.[4][6] The principal metabolic pathway is the N-demethylation of the piperazine (B1678402) ring, leading to the formation of N-desmethyl imatinib (also known as CGP74588).[4][7][8] This metabolite is pharmacologically active, exhibiting an in vitro potency similar to the parent drug.[4][6]

dot

G Imatinib Imatinib N_Desmethyl_Imatinib N-Desmethyl Imatinib (CGP74588) Imatinib->N_Desmethyl_Imatinib CYP3A4 (major) CYP1A2, CYP2C8, CYP2C9, CYP2D6, CYP2C19 (minor) Oxidative_Metabolites Other Oxidative Metabolites Imatinib->Oxidative_Metabolites CYP Enzymes Excretion Excretion (Feces and Urine) Imatinib->Excretion N_Desmethyl_Imatinib->Oxidative_Metabolites CYP Enzymes N_Desmethyl_Imatinib->Excretion Oxidative_Metabolites->Excretion

Caption: Major metabolic pathway of Imatinib.

Quantitative Data in Imatinib Metabolism Studies

The following tables summarize key pharmacokinetic parameters of imatinib and N-desmethyl imatinib from various studies. The use of deuterated internal standards, including this compound, is crucial for the accuracy of these measurements.

Table 1: Pharmacokinetic Parameters of Imatinib and N-Desmethyl Imatinib in Healthy Volunteers

ParameterImatinibN-Desmethyl Imatinib (CGP74588)Reference
Cmax (ng/mL) 921 ± 95115 ± 26[7]
Tmax (h) 1 - 2-[7]
t1/2 (h) 13.5 ± 0.920.6 ± 1.7[7]
AUC(0-24h) (% of total radioactivity) ~65%~9%[7]

Table 2: Pharmacokinetic Parameters of Imatinib and N-Desmethyl Imatinib in CML Patients

ParameterImatinibN-Desmethyl Imatinib (CGP74588)Reference
Steady-state Cmin (ng/mL) 979 ± 530242 ± 106[8]
Elimination Half-life (h) ~18~40[4]

Experimental Protocols

The accurate quantification of imatinib and N-desmethyl imatinib relies on robust and validated bioanalytical methods. The following outlines a typical experimental protocol employing LC-MS/MS with a deuterated internal standard.

1. Sample Preparation (Protein Precipitation)

This is a rapid and common method for removing proteins from plasma samples.[1]

  • To a 100 µL aliquot of human plasma, add 20 µL of internal standard working solution (containing this compound and a deuterated standard for imatinib, such as imatinib-d8).

  • Add 300 µL of methanol (B129727) to precipitate the proteins.[9]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[10]

  • Inject an aliquot into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is commonly used (e.g., Thermo BDS Hypersil C18, 4.6 x 100 mm, 2.4 µm).[9]

    • Mobile Phase: A mixture of methanol and water with additives like formic acid and ammonium (B1175870) acetate (B1210297) is typical (e.g., methanol-water (55:45, v/v) containing 0.1% formic acid and 0.2% ammonium acetate).[9]

    • Flow Rate: An isocratic elution at a flow rate of 0.7 mL/min is often employed.[9]

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI+) is used.[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.[9]

    • Ion Transitions:

      • Imatinib: m/z 494 → 394[9]

      • N-Desmethyl Imatinib: m/z 480 → 394[9]

      • Imatinib-d8 (IS for Imatinib): m/z 502 → 394 (example)

      • This compound (IS for N-Desmethyl Imatinib): m/z 484 → 398 (example)

dot

G cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standards (Imatinib-d8, this compound) Plasma->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injection Injection Reconstitute->Injection LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: A typical experimental workflow for the quantification of Imatinib and its metabolites.

Conclusion

The use of this compound as an internal standard is a critical component of robust and reliable bioanalytical methods for studying imatinib metabolism. Its near-identical chemical and physical properties to the endogenous metabolite ensure accurate quantification by compensating for variability during sample preparation and analysis. This high level of accuracy is essential for pharmacokinetic modeling, therapeutic drug monitoring, and ultimately, for optimizing patient outcomes in imatinib therapy. The detailed protocols and understanding of the metabolic pathways provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development and clinical pharmacology.

References

An In-depth Technical Guide to the Isotopic Purity of N-Desmethyl imatinib-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methods and considerations for determining the isotopic purity of N-Desmethyl imatinib-d4, a deuterated analog of a primary metabolite of the targeted cancer therapeutic, imatinib (B729). Understanding the isotopic enrichment of this compound is critical for its application as an internal standard in pharmacokinetic and metabolic studies, ensuring the accuracy and reliability of analytical data.

Introduction to this compound and Isotopic Purity

N-Desmethyl imatinib is the major active metabolite of imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Imatinib and its desmethyl metabolite primarily target the v-Abl, c-Kit, and platelet-derived growth factor receptor (PDGFR) tyrosine kinases. The deuterated isotopologue, this compound, is frequently employed as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of the parent drug and its metabolite in biological matrices.

Isotopic purity , also referred to as isotopic enrichment, is a critical parameter for deuterated standards. It defines the percentage of the compound that contains the desired number of deuterium (B1214612) atoms at the specified positions. High isotopic purity is essential to minimize signal overlap with the non-labeled analyte and to ensure accurate quantification.

Quantitative Data on Isotopic Purity

Obtaining a public-facing Certificate of Analysis with the specific isotopic purity for this compound can be challenging. Commercial suppliers typically provide this information upon request or with the purchase of the compound. For the purpose of this guide, the following table represents typical specifications for a high-quality deuterated standard, based on common industry standards.

Table 1: Representative Isotopic Purity and Chemical Purity of this compound

ParameterSpecificationMethod of Analysis
Chemical Purity≥98%HPLC-UV
Isotopic Purity ≥99 atom % D HRMS, NMR
Deuterium Incorporation
d4>99%Mass Spectrometry
d3<1%Mass Spectrometry
d2<0.1%Mass Spectrometry
d1<0.1%Mass Spectrometry
d0<0.1%Mass Spectrometry

Note: The data in this table is illustrative and represents typical values for a high-quality deuterated standard. Actual values may vary by supplier and batch.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is a sensitive technique used to determine the isotopic distribution of a molecule by precisely measuring the mass-to-charge ratio (m/z) of its ions.

Objective: To quantify the relative abundance of different isotopologues (d0, d1, d2, d3, d4) of N-Desmethyl imatinib.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

  • Chromatographic Separation:

    • Inject the working solution into the LC system.

    • Use a suitable C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometric Analysis:

    • Acquire full-scan mass spectra in positive ion mode over a relevant m/z range that includes the molecular ions of all expected isotopologues of N-Desmethyl imatinib.

    • Ensure the mass resolution is sufficient to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]+ ions of each isotopologue (d0 to d4).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total area of all isotopologues.

    • The isotopic purity is reported as the percentage of the d4 isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly ¹H NMR and ²H NMR, can be used to confirm the position of deuterium labeling and to estimate the isotopic enrichment.

Objective: To determine the degree of deuteration at specific sites in the this compound molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean NMR tube.[2][3][4][5][6]

    • Add an internal standard with a known concentration if quantitative NMR (qNMR) is to be performed.

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum.

    • Integrate the signals corresponding to the protons at the sites of deuteration. The reduction in the integral value compared to the integral of a non-deuterated proton signal in the molecule provides an estimate of the deuterium incorporation at that site.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • The presence of signals in the ²H spectrum confirms the presence of deuterium at specific chemical environments. The integral of these signals can be used for quantification.[7]

  • Data Analysis:

    • For ¹H NMR, compare the integral of the residual proton signals at the deuterated positions to the integral of a signal from a non-deuterated position in the molecule.

    • The isotopic enrichment at a specific site can be calculated using the formula: % Deuteration = (1 - (Integral of residual proton / Expected integral for one proton)) * 100

    • For ²H NMR, the relative integrals of the deuterium signals can provide information about the distribution of deuterium in the molecule.

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the determination of isotopic purity of this compound.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Final Reporting A This compound Standard B Dissolution in appropriate solvent A->B C High-Resolution Mass Spectrometry (HRMS) B->C LC-HRMS Analysis D Nuclear Magnetic Resonance (NMR) B->D NMR Analysis E Isotopic Distribution Analysis (Relative abundance of d0-d4) C->E F Site-Specific Deuteration Analysis (Integration of residual ¹H signals) D->F G Isotopic Purity Calculation (% d4 isotopologue) E->G H Confirmation of Deuteration Sites F->H I Certificate of Analysis G->I H->I

Analytical workflow for isotopic purity determination.
Signaling Pathways Inhibited by Imatinib and N-Desmethyl imatinib

Imatinib and its active metabolite, N-Desmethyl imatinib, exert their therapeutic effects by inhibiting the tyrosine kinase activity of Abl, c-Kit, and PDGFR. This inhibition blocks downstream signaling cascades that are crucial for the proliferation and survival of cancer cells.

cluster_Abl Abl Kinase Pathway (e.g., in CML) cluster_Kit c-Kit Pathway (e.g., in GIST) cluster_PDGFR PDGFR Pathway BCR_Abl BCR-Abl (Constitutively Active) Grb2_Abl Grb2/Sos BCR_Abl->Grb2_Abl STAT5 STAT5 BCR_Abl->STAT5 PI3K_Abl PI3K BCR_Abl->PI3K_Abl Ras_Abl Ras Grb2_Abl->Ras_Abl Raf_Abl Raf Ras_Abl->Raf_Abl MEK_Abl MEK Raf_Abl->MEK_Abl ERK_Abl ERK MEK_Abl->ERK_Abl Proliferation_Abl Cell Proliferation & Survival ERK_Abl->Proliferation_Abl STAT5->Proliferation_Abl Akt_Abl Akt PI3K_Abl->Akt_Abl Akt_Abl->Proliferation_Abl cKit Mutated c-Kit Receptor (Ligand-Independent Activation) PI3K_Kit PI3K cKit->PI3K_Kit Ras_Kit Ras/MAPK Pathway cKit->Ras_Kit STAT3 STAT3 cKit->STAT3 Akt_Kit Akt PI3K_Kit->Akt_Kit Proliferation_Kit Cell Proliferation & Survival Akt_Kit->Proliferation_Kit Ras_Kit->Proliferation_Kit STAT3->Proliferation_Kit PDGFR PDGF Receptor PI3K_PDGFR PI3K PDGFR->PI3K_PDGFR Ras_PDGFR Ras/MAPK Pathway PDGFR->Ras_PDGFR PLCg PLCγ PDGFR->PLCg Akt_PDGFR Akt PI3K_PDGFR->Akt_PDGFR Proliferation_PDGFR Cell Proliferation & Migration Akt_PDGFR->Proliferation_PDGFR Ras_PDGFR->Proliferation_PDGFR PLCg->Proliferation_PDGFR Imatinib Imatinib & N-Desmethyl imatinib Imatinib->BCR_Abl Inhibition Imatinib->cKit Inhibition Imatinib->PDGFR Inhibition

Inhibition of key signaling pathways by Imatinib.

Conclusion

The isotopic purity of this compound is a critical quality attribute that directly impacts its performance as an internal standard in quantitative bioanalysis. A thorough characterization using a combination of HRMS and NMR spectroscopy is essential to ensure the accuracy and reliability of pharmacokinetic and metabolic studies of imatinib. While specific isotopic purity data for commercially available this compound is not always publicly accessible, this guide provides a framework for understanding the analytical methodologies and the importance of this parameter in drug development and clinical research. The inhibition of key oncogenic signaling pathways by imatinib and its desmethyl metabolite underscores the therapeutic relevance of accurately quantifying their concentrations in patients.

References

N-Desmethyl imatinib-d4 product information and data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Desmethyl Imatinib-d4

This technical guide provides comprehensive information on this compound, a deuterated analog of the major active metabolite of Imatinib (B729). It is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative bioanalytical assays.

Product Information and Physical Properties

This compound is primarily used as an internal standard for the quantification of N-Desmethyl imatinib in biological samples by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] Its physical and chemical properties are summarized below.

PropertyValueReference
Chemical Name N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(piperazin-1-ylmethyl)benzamide-d4[1]
Synonyms Norimatinib-d4, N-Desmethyl Gleevec-d4[2]
Molecular Formula C₂₈H₂₅D₄N₇O[1]
Molecular Weight 483.60 g/mol [1]
CAS Number 404844-02-6 (Unlabeled)[1]
Appearance Off-White to Dark Yellow Solid[3]
Purity ≥95% - 98.78% (by HPLC)[1][3]
Solubility Soluble in DMSO and Methanol (B129727).[4]
Storage Conditions Long-term storage at 2-8°C.[1]

Biological Context and Mechanism of Action

N-Desmethyl imatinib is the principal active metabolite of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.[5] Imatinib is metabolized in the liver primarily by the cytochrome P450 enzyme CYP3A4 to form N-Desmethyl imatinib.[5] This metabolite exhibits a similar in vitro potency against the Bcr-Abl tyrosine kinase as the parent drug, Imatinib.[5]

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells. Imatinib and its N-desmethyl metabolite bind to the ATP binding site of the Bcr-Abl kinase domain, inhibiting its activity and blocking downstream signaling pathways that lead to cell proliferation and survival.

Metabolic Pathway of Imatinib

The following diagram illustrates the metabolic conversion of Imatinib to N-Desmethyl imatinib.

Imatinib Imatinib Metabolite N-Desmethyl Imatinib Imatinib->Metabolite N-demethylation CYP3A4 CYP3A4 (Liver) CYP3A4->Imatinib

Metabolism of Imatinib to N-Desmethyl Imatinib by CYP3A4.
Bcr-Abl Signaling Pathway Inhibition

The diagram below depicts the Bcr-Abl signaling pathway and the inhibitory action of N-Desmethyl imatinib.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BcrAbl Bcr-Abl (Active Tyrosine Kinase) Substrate Substrate BcrAbl->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (e.g., Ras, STAT5, PI3K/Akt) PhosphoSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Metabolite N-Desmethyl Imatinib Metabolite->BcrAbl Inhibition

Inhibition of the Bcr-Abl signaling pathway by N-Desmethyl Imatinib.

Experimental Protocols

This compound is the ideal internal standard for the quantification of N-Desmethyl imatinib in biological matrices due to its similar chemical and physical properties, which ensures it behaves similarly during sample preparation and analysis, correcting for variability.

Quantification of N-Desmethyl Imatinib in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of Imatinib and its metabolites.[6]

3.1.1. Materials and Reagents

  • This compound (Internal Standard)

  • N-Desmethyl imatinib (Reference Standard)

  • Human Plasma (blank)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium (B1175870) Acetate (LC-MS grade)

  • Ultrapure Water

3.1.2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

  • Stock Solutions: Prepare stock solutions of N-Desmethyl imatinib and this compound in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the N-Desmethyl imatinib stock solution in 50% methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound in 50% methanol at a suitable concentration (e.g., 100 ng/mL).

  • Calibration Standards: Spike blank human plasma with the appropriate working solutions of N-Desmethyl imatinib to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations.

3.1.3. Sample Preparation

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.

  • Add 300 µL of methanol to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

ParameterValue
LC System High-Performance Liquid Chromatography System
Column C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.4 µm)
Mobile Phase Methanol:Water (55:45, v/v) with 0.1% formic acid and 0.2% ammonium acetate
Flow Rate 0.7 mL/min
Injection Volume 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions N-Desmethyl imatinib: m/z 480 → 394this compound: m/z 484 → 398 (predicted)

Note: The exact m/z transition for this compound should be confirmed experimentally.

Bioanalytical Method Validation Workflow

The following workflow outlines the key steps for validating the bioanalytical method according to regulatory guidelines.

Start Method Development Prep Prepare Standards & QCs Start->Prep Selectivity Selectivity & Specificity Prep->Selectivity Linearity Linearity & Range Prep->Linearity Accuracy Accuracy & Precision Prep->Accuracy Matrix Matrix Effect Prep->Matrix Stability Stability Prep->Stability Validation Validated Method Selectivity->Validation Linearity->Validation Accuracy->Validation Matrix->Validation Stability->Validation

Workflow for bioanalytical method validation.

Data and Specifications

Quantitative data and specifications for this compound are provided by the manufacturer and should be confirmed with the Certificate of Analysis (CoA).

ParameterSpecification
Purity (HPLC) ≥95%
Identity (NMR, MS) Conforms to structure
Deuterium Incorporation Typically ≥98%

A representative Certificate of Analysis for the non-deuterated N-Desmethyl imatinib indicates the expected quality control tests.[3] Researchers should obtain the specific CoA for the lot of this compound being used.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-Desmethyl Imatinib-d4 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Desmethyl imatinib-d4 in human plasma. N-Desmethyl imatinib (B729) is the primary active metabolite of imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification in complex biological matrices. This method utilizes a simple protein precipitation extraction procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of N-Desmethyl imatinib.

Introduction

Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its efficacy and potential for adverse effects are related to plasma concentrations of the parent drug and its primary active metabolite, N-Desmethyl imatinib. Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies are therefore valuable tools for optimizing imatinib therapy. Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS bioanalysis, as they co-elute with the analyte and compensate for matrix effects and variability in extraction and ionization. This compound serves as an ideal internal standard for the quantification of N-Desmethyl imatinib. This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for this compound.

Experimental

Materials and Reagents
  • This compound (Internal Standard)

  • N-Desmethyl imatinib (Analyte for method development and validation)

  • Imatinib

  • Human Plasma (K2-EDTA)

  • Methanol (LC-MS Grade)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Acetate (LC-MS Grade)

  • Water (Ultrapure)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of the analyte and internal standard from human plasma.

Protocol:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (internal standard).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.

ParameterCondition
LC System A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes
Mass Spectrometry

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection.

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ion Spray Voltage 5500 V
Source Temperature 500°C
MRM Transitions N-Desmethyl imatinib: m/z 480.3 → 394.2 This compound (IS): m/z 484.3 → 394.2 (inferred)
Collision Energy (CE) Optimized for each transition, typically in the range of 25-40 eV.
Declustering Potential (DP) Optimized for each transition, typically in the range of 60-100 V.

Data Presentation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical quantitative data obtained during method validation.

Linearity
AnalyteCalibration Range (ng/mL)Weighting
N-Desmethyl imatinib2 - 1000> 0.9951/x²
Precision and Accuracy
AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
N-Desmethyl imatinibLLOQ2< 1585 - 115< 1585 - 115
Low6< 1585 - 115< 1585 - 115
Mid100< 1585 - 115< 1585 - 115
High800< 1585 - 115< 1585 - 115
Recovery
AnalyteQC LevelConcentration (ng/mL)Extraction Recovery (%)
N-Desmethyl imatinibLow6> 85
Mid100> 85
High800> 85

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample add_is Add Internal Standard (this compound) sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms_analysis LC-MS/MS Analysis reconstitute->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow from sample preparation to data analysis.

Method Development and Validation Logic

method_validation_logic sp_dev Sample Preparation Optimization lc_dev LC Conditions Optimization sp_dev->lc_dev recovery Recovery sp_dev->recovery ms_dev MS/MS Parameter Tuning lc_dev->ms_dev linearity Linearity ms_dev->linearity precision Precision ms_dev->precision accuracy Accuracy ms_dev->accuracy stability Stability ms_dev->stability

Caption: Logical flow of method development and validation.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications. This method can be readily implemented in research laboratories for pharmacokinetic and therapeutic drug monitoring studies of imatinib and its primary metabolite.

Application Notes and Protocols: Preparation of N-Desmethyl Imatinib-d4 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl imatinib-d4 is the deuterated analog of N-desmethyl imatinib (B729), the major active metabolite of the tyrosine kinase inhibitor, imatinib. Due to its structural similarity and distinct mass, this compound serves as an ideal internal standard (IS) for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to determine the pharmacokinetic profile of imatinib and its metabolite.[1][2] The incorporation of deuterium (B1214612) atoms provides a mass shift that allows for clear differentiation from the unlabeled analyte, while maintaining nearly identical physicochemical properties, ensuring accurate and precise quantification by correcting for variability during sample preparation and analysis.[3]

This document provides a detailed protocol for the preparation, storage, and quality control of this compound stock solutions to ensure their accuracy and stability for use in research and drug development applications.

Data Presentation

Table 1: Solubility of N-Desmethyl Imatinib in Various Solvents
SolventSolubilityReference
Dimethyl Sulfoxide (B87167) (DMSO)~14 mg/mL[3]
Dimethylformamide (DMF)~16 mg/mL[3]
Ethanol~0.2 mg/mL[3]
MethanolSlightly soluble
Methanol:Water (1:1, v/v)Sufficient for high concentration stock solutions[4]
DMF:PBS (pH 7.2) (1:4)~0.2 mg/mL[3]
Table 2: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationRecommendations
Solid (lyophilized powder)-20°C≥ 4 yearsStore in a tightly sealed container, protected from light and moisture.[5]
Stock Solution in Organic Solvent-20°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Store in amber vials.[5]
Aqueous Working Solutions2-8°CNot recommended for more than one dayPrepare fresh from stock solution before use.[3]

Experimental Protocols

Materials and Reagents
  • This compound (solid form, purity ≥98%, isotopic purity ≥98%)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Methanol, HPLC grade

  • Deionized water, 18 MΩ·cm or higher

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Amber glass vials with screw caps

Protocol for Preparing a 1 mg/mL Stock Solution
  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount (e.g., 1 mg) of this compound powder using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed powder to a clean, dry Class A volumetric flask. Add a small amount of the chosen solvent (e.g., DMSO or methanol) to dissolve the solid completely.

  • Dilution: Once fully dissolved, bring the solution to the final volume with the same solvent. For a 1 mg/mL solution, if 1 mg was weighed, dilute to a final volume of 1 mL.

  • Homogenization: Cap the flask and mix the solution thoroughly by inverting the flask several times.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber glass vials to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C.

Quality Control

A crucial aspect of preparing stock solutions of internal standards is to ensure their concentration and integrity.

  • Concentration Verification: The concentration of the newly prepared stock solution should be verified. This can be achieved by comparing its response (e.g., peak area in an LC-MS analysis) against a previously validated stock solution or a commercially available standard of known concentration.

  • Isotopic Purity Assessment: The isotopic purity of the deuterated standard is critical to prevent interference with the quantification of the unlabeled analyte. The certificate of analysis (CoA) provided by the supplier should state the isotopic enrichment, which should ideally be ≥98%.

  • Stability Testing: The stability of the stock solution under the chosen storage conditions should be periodically assessed. This can be done by comparing the response of an aged aliquot against a freshly prepared stock solution or a stored reference aliquot. Any significant degradation would necessitate the preparation of a new stock solution.

Mandatory Visualization

Imatinib Metabolism and Signaling Pathway

The following diagram illustrates the metabolic conversion of Imatinib to its major active metabolite, N-Desmethyl imatinib, primarily mediated by the cytochrome P450 enzyme CYP3A4. It also depicts the mechanism of action of Imatinib in inhibiting the Bcr-Abl tyrosine kinase.

Imatinib_Metabolism_and_Signaling cluster_metabolism Metabolism cluster_signaling Signaling Pathway Inhibition Imatinib Imatinib NDM_Imatinib N-Desmethyl Imatinib Imatinib->NDM_Imatinib N-demethylation CYP3A4 CYP3A4 CYP3A4->Imatinib Bcr_Abl Bcr-Abl Tyrosine Kinase Substrate Substrate Bcr_Abl->Substrate Phosphorylation ATP ATP ATP->Bcr_Abl Phospho_Substrate Phosphorylated Substrate Cell_Proliferation Cell Proliferation & Survival Phospho_Substrate->Cell_Proliferation Imatinib_action Imatinib Imatinib_action->Bcr_Abl Inhibition

Caption: Imatinib metabolism to N-Desmethyl imatinib and its inhibitory effect on Bcr-Abl signaling.

Experimental Workflow for Stock Solution Preparation

The diagram below outlines the sequential steps for the preparation of the this compound stock solution.

Stock_Solution_Workflow start Start equilibrate Equilibrate solid compound to room temperature start->equilibrate weigh Accurately weigh This compound equilibrate->weigh dissolve Dissolve in appropriate volume of solvent weigh->dissolve mix Thoroughly mix the solution dissolve->mix aliquot Aliquot into amber vials mix->aliquot store Store at -20°C aliquot->store qc Perform Quality Control (Concentration & Purity) store->qc end End qc->end

Caption: Workflow for the preparation of this compound stock solution.

References

Application of N-Desmethyl Imatinib-d4 in Metabolomics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Desmethyl imatinib (B729), also known as CGP 74588, is the primary and pharmacologically active metabolite of imatinib, a tyrosine kinase inhibitor pivotal in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). The quantitative analysis of N-desmethyl imatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic profile of imatinib. To ensure the accuracy and precision of these measurements, particularly when using liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard is indispensable.

N-Desmethyl imatinib-d4, a deuterium-labeled analog of N-desmethyl imatinib, is an ideal internal standard for its quantification.[1] It exhibits similar physicochemical properties and ionization efficiency to the unlabeled analyte, allowing it to effectively compensate for variations during sample preparation and analysis, such as extraction inconsistencies and matrix effects. While many published methods utilize deuterated imatinib (e.g., imatinib-d8) as an internal standard for the simultaneous analysis of both the parent drug and its metabolite, the use of this compound offers a more structurally analogous standard for quantifying N-desmethyl imatinib specifically.

These application notes provide a comprehensive overview of the use of this compound in metabolomics, complete with detailed experimental protocols and quantitative data to guide researchers, scientists, and drug development professionals.

Metabolic Pathway of Imatinib

Imatinib is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system to its active metabolite, N-desmethyl imatinib.[2] Several CYP isoforms are involved in this biotransformation, with CYP3A4 and CYP3A5 playing the most significant roles.[1][2][3] Other enzymes such as CYP2C8, CYP2D6, CYP2C9, and CYP2C19 contribute to a lesser extent.[1][3] The metabolic conversion involves the removal of a methyl group from the piperazine (B1678402) ring of imatinib.

Imatinib Metabolism imatinib Imatinib metabolite N-Desmethyl Imatinib (Active Metabolite) imatinib->metabolite N-demethylation enzymes CYP3A4, CYP3A5 (Major) CYP2C8, CYP2D6, CYP2C9, CYP2C19 (Minor) enzymes->imatinib

Figure 1: Metabolic conversion of imatinib to N-desmethyl imatinib.

Application Notes

The primary application of this compound is as an internal standard (IS) for the precise and accurate quantification of N-desmethyl imatinib in various biological samples, most commonly plasma and serum. Its use is critical in a range of research and clinical settings:

  • Pharmacokinetic (PK) Studies: In PK studies, this compound enables the reliable determination of the concentration-time profile of the active metabolite, which is essential for calculating key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[4]

  • Therapeutic Drug Monitoring (TDM): For patients undergoing imatinib therapy, monitoring the levels of both the parent drug and its active metabolite can provide a more complete picture of drug exposure and its relationship to therapeutic efficacy and potential toxicity.

  • Metabolomics and Drug Metabolism Studies: this compound is a valuable tool in studies aimed at elucidating the metabolic pathways of imatinib, identifying potential drug-drug interactions, and investigating inter-individual variability in drug metabolism due to genetic polymorphisms in CYP enzymes.

  • Bioequivalence Studies: In the development of generic formulations of imatinib, regulatory agencies require bioequivalence studies that often include the measurement of the primary active metabolite, N-desmethyl imatinib, for which this compound serves as an ideal internal standard.

Quantitative Data from Representative LC-MS/MS Methods

The following tables summarize typical quantitative parameters from published LC-MS/MS methods for the analysis of N-desmethyl imatinib in human plasma. While these studies often use a deuterated imatinib internal standard, the performance characteristics are representative of what can be achieved when using a dedicated deuterated standard for the metabolite like this compound.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
N-Desmethyl Imatinib3 - 7003
N-Desmethyl Imatinib10 - 2,00010
N-Desmethyl Imatinib50 - 36020

Table 2: Precision and Accuracy

AnalyteConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
N-Desmethyl ImatinibLow QC< 15%< 15%85 - 115%
N-Desmethyl ImatinibMedium QC< 15%< 15%85 - 115%
N-Desmethyl ImatinibHigh QC< 15%< 15%85 - 115%

Experimental Workflow

The general workflow for the quantification of N-desmethyl imatinib in a biological matrix using LC-MS/MS with this compound as an internal standard is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Plasma/Serum Sample add_is Add this compound (IS) sample->add_is extraction Protein Precipitation or Solid-Phase Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Figure 2: General workflow for N-desmethyl imatinib quantification.

Detailed Experimental Protocol: Quantification of N-Desmethyl Imatinib in Human Plasma

This protocol describes a representative method for the simultaneous determination of imatinib and N-desmethyl imatinib in human plasma using LC-MS/MS. This method can be adapted for the specific use of this compound as the internal standard for N-desmethyl imatinib quantification.

1. Reagents and Materials

  • N-Desmethyl imatinib analytical standard

  • This compound (internal standard)

  • Imatinib analytical standard (if quantifying simultaneously)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free, for calibration and QC samples)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-desmethyl imatinib and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the N-desmethyl imatinib stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve (e.g., in the range of 30 to 7,000 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of, for example, 200 ng/mL.

3. Preparation of Calibration Standards and Quality Control (QC) Samples

  • Calibration Standards: Spike drug-free human plasma with the appropriate working standard solutions to achieve final concentrations for N-desmethyl imatinib in the desired range (e.g., 3 to 700 ng/mL).

  • QC Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 9, 90, and 500 ng/mL for N-desmethyl imatinib).

4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the internal standard working solution (this compound).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 3: Representative LC-MS/MS Parameters

ParameterCondition
Chromatographic Column C18 column (e.g., Thermo BDS Hypersil C18, 4.6 x 100 mm, 2.4 µm)
Mobile Phase A 0.1% Formic acid and 0.2% Ammonium acetate in water
Mobile Phase B Methanol
Flow Rate 0.7 mL/min
Elution Isocratic, e.g., 55% B
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode ESI Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (N-Desmethyl Imatinib) m/z 480 → 394
MRM Transition (this compound) m/z 484 → 398 (hypothetical, to be confirmed for the specific labeled positions)

6. Data Analysis

  • Integrate the chromatographic peaks for N-desmethyl imatinib and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of N-desmethyl imatinib in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

7. Method Validation The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability to ensure reliable results.

This compound is a critical reagent for the accurate and precise quantification of N-desmethyl imatinib in metabolomics and pharmacokinetic studies. Its use as an internal standard in LC-MS/MS analysis allows for the reliable characterization of the metabolic profile of imatinib, aiding in therapeutic drug monitoring and advancing our understanding of its clinical pharmacology. The provided protocol offers a robust starting point for researchers to develop and validate their own quantitative assays for this important active metabolite.

References

Application Note: Mass Spectrometry Fragmentation Analysis of N-Desmethyl Imatinib-d4 for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of N-Desmethyl imatinib-d4, a deuterated internal standard for the active metabolite of Imatinib (B729), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We outline the characteristic mass spectrometry fragmentation pattern, a proposed fragmentation pathway, and a comprehensive experimental protocol for accurate quantification in biological matrices. This information is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic and therapeutic drug monitoring studies of Imatinib.

Introduction

Imatinib is a first-line tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers.[1][2] Its primary active metabolite, N-Desmethyl imatinib, also exhibits therapeutic activity and its plasma concentration is often monitored alongside the parent drug.[1][3][4] For accurate quantification of N-Desmethyl imatinib in biological samples by LC-MS/MS (B15284909), a stable isotope-labeled internal standard, such as this compound, is essential to correct for matrix effects and variations in sample processing. Understanding the fragmentation pattern of this internal standard is critical for developing robust and sensitive analytical methods. This application note details the key mass spectrometric characteristics and provides a validated protocol for its use.

Mass Spectrometry Fragmentation Pattern

This compound, when analyzed by positive ion electrospray ionization (ESI+) tandem mass spectrometry, exhibits a characteristic fragmentation pattern. The precursor ion and the most abundant product ion are summarized in the table below. This data is essential for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantitative analysis.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Fragment Structure
This compound484.2398.2[M+H - C5H9D4N2]+
N-Desmethyl imatinib480.2394.2[M+H - C5H13N2]+

Table 1: Precursor and Product Ions for this compound and its non-deuterated analog.

The primary fragmentation pathway for N-Desmethyl imatinib involves the cleavage of the amide C-N bond, leading to the loss of the piperazine (B1678402) moiety.[5] For this compound, where the deuterium (B1214612) labels are typically on the piperazine ring, this results in a neutral loss of the deuterated piperazine group.

Fragmentation Pathway Diagram

The proposed fragmentation pathway of this compound is illustrated below. The collision-induced dissociation (CID) of the protonated molecule primarily results in the formation of a stable product ion at m/z 398.2.

fragmentation_pathway precursor This compound [M+H]+ = 484.2 fragment Product Ion m/z = 398.2 precursor->fragment CID neutral_loss Neutral Loss (C5H9D4N2) precursor->neutral_loss

Caption: Proposed fragmentation of this compound.

Experimental Protocol

This section details a typical LC-MS/MS protocol for the analysis of this compound.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte levels).

  • Add 300 µL of acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[6][7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Thermo BDS Hypersil C18, 4.6 × 100 mm, 2.4 µm) is suitable.[6][7]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Gradient:

    • 0-1.0 min: 30% B

    • 1.0-5.0 min: 30% to 90% B

    • 5.0-6.0 min: 90% B

    • 6.1-8.0 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Ion Spray Voltage: +4500 V.

  • Source Temperature: 500°C.

  • Curtain Gas: 30 psi.

  • Collision Gas (CAD): Nitrogen, set to medium.

  • MRM Transitions:

    • N-Desmethyl imatinib: 480.2 → 394.2

    • This compound: 484.2 → 398.2

  • Collision Energy (CE): Optimization is required, typically in the range of 25-40 eV.

  • Dwell Time: 150 ms per transition.

Data Analysis and Quantification

The quantification of N-Desmethyl imatinib is performed by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of N-Desmethyl imatinib in unknown samples is then determined from this calibration curve.

Workflow Diagram

The following diagram illustrates the overall experimental workflow for the quantification of N-Desmethyl imatinib using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is_spike Spike with This compound plasma->is_spike precipitation Protein Precipitation is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms Inject data_processing Data Processing (Peak Integration) lcms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for N-Desmethyl imatinib analysis.

Conclusion

This application note provides a robust framework for the mass spectrometric analysis of this compound. The detailed fragmentation data and experimental protocol will aid researchers in developing and validating sensitive and reliable bioanalytical methods for pharmacokinetic studies and therapeutic drug monitoring of Imatinib and its active metabolite. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving high accuracy and precision in quantitative bioanalysis.

References

Application Notes and Protocols: Optimal Concentration of N-Desmethyl Imatinib-d4 for Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib (B729), a tyrosine kinase inhibitor, is a frontline therapy for various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Therapeutic drug monitoring (TDM) of imatinib and its primary active metabolite, N-desmethyl imatinib, is crucial for optimizing treatment efficacy and minimizing toxicity. Accurate quantification of these analytes in biological matrices, typically plasma, necessitates the use of a stable isotope-labeled internal standard (IS) to correct for variability during sample preparation and analysis. N-Desmethyl imatinib-d4, a deuterated analog of the metabolite, is an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound as an internal standard.

Imatinib Signaling Pathway

Imatinib targets the ATP binding site of specific tyrosine kinases, inhibiting their activity and downstream signaling pathways that lead to cell proliferation and survival.

imatinib_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) PDGFR->Downstream cKit c-Kit cKit->Downstream BcrAbl Bcr-Abl (Fusion Protein) BcrAbl->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->PDGFR Imatinib->cKit Imatinib->BcrAbl

Caption: Imatinib inhibits key tyrosine kinases.

Quantitative Data Summary

The optimal concentration of the internal standard is dependent on the analytical method's sensitivity, the expected range of analyte concentrations in the samples, and the specific matrix being analyzed. The following table summarizes typical concentration ranges for imatinib and its metabolite, along with examples of internal standard concentrations used in published LC-MS/MS methods. While not all studies specifically use this compound, the concentrations for other deuterated imatinib analogs provide a valuable reference point.

AnalyteCalibration Range (ng/mL)Internal StandardIS Concentration (ng/mL)Biological MatrixReference
Imatinib8 - 5,000PalonosetronNot SpecifiedHuman Plasma[1][2]
N-Desmethyl imatinib3 - 700PalonosetronNot SpecifiedHuman Plasma[1][2]
Imatinib9.57 - 4513.29Imatinib-d41500Human Plasma[3]
Imatinib50 - 7500Imatinib-d810Dried Blood Spot[4]
Norimatinib (N-Desmethyl imatinib)10 - 1500Imatinib-d810Dried Blood Spot[4]
Imatinib2.5 - 5000Isotope-labeled ISNot SpecifiedHuman Plasma[5][6]
N-Desmethyl imatinibNot SpecifiedIsotope-labeled ISNot SpecifiedHuman Plasma[5][6]

Experimental Protocols

The following is a generalized protocol for the quantification of imatinib and N-desmethyl imatinib in human plasma using this compound as an internal standard. This protocol should be adapted and validated for specific laboratory conditions and instrumentation.

1. Materials and Reagents

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve imatinib, N-desmethyl imatinib, and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the imatinib and N-desmethyl imatinib stock solutions in 50:50 (v/v) methanol:water to create working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL (this concentration may need to be optimized).

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (50 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example)

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analytes from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Imatinib: m/z 494 -> 394

    • N-Desmethyl imatinib: m/z 480 -> 394

    • This compound: m/z 484 -> 398 (example, exact mass may vary)

5. Method Validation The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Workflow and Optimization Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for sample analysis.

experimental_workflow start Start sample_collection Plasma Sample Collection start->sample_collection add_is Add N-Desmethyl imatinib-d4 IS sample_collection->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End data_processing->end

Caption: Bioanalytical workflow for imatinib quantification.

Optimizing Internal Standard Concentration

The selection of the optimal internal standard concentration is a critical step in method development. The goal is to use a concentration that provides a consistent and reproducible signal without interfering with the analyte quantification.

is_optimization_logic start Start: Define Analyte Calibration Range initial_conc Select Initial IS Concentration (e.g., mid-point of analyte range) start->initial_conc prepare_samples Prepare Samples: Blank + IS LLOQ + IS ULOQ + IS initial_conc->prepare_samples analyze_samples Analyze Samples by LC-MS/MS prepare_samples->analyze_samples check_signal IS Signal Intensity Sufficient and Consistent? analyze_samples->check_signal check_suppression Significant Ion Suppression or Enhancement at LLOQ/ULOQ? check_signal->check_suppression Yes adjust_conc Adjust IS Concentration check_signal->adjust_conc No check_suppression->adjust_conc Yes optimal_conc Optimal IS Concentration Achieved check_suppression->optimal_conc No adjust_conc->initial_conc

Caption: Logic for optimizing IS concentration.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression with N-Desmethyl imatinib-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression issues when using N-Desmethyl imatinib-d4 as an internal standard in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is ion suppression, and why is it a concern when analyzing this compound?

A1: Ion suppression is a matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte, in this case, this compound and the corresponding analyte, due to the presence of co-eluting interfering compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon can lead to decreased signal intensity, poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[4]

Core Issue: Co-eluting matrix components compete with the analyte and its internal standard for ionization in the mass spectrometer's source, leading to a suppressed signal.[2][5]

Q2: I am observing a low signal for both my analyte (Imatinib or its metabolite) and the this compound internal standard. What is the likely cause?

A2: A concurrent low signal for both the analyte and the stable isotope-labeled (SIL) internal standard strongly suggests significant ion suppression.[4] This is often due to endogenous matrix components like phospholipids (B1166683), salts, or proteins that were not adequately removed during sample preparation.[3][6]

Troubleshooting Steps:

  • Review Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[2] Protein precipitation, while simple, may not be sufficient to remove all interfering phospholipids.[1][6] Consider more rigorous sample preparation techniques.

  • Chromatographic Separation: Optimize your chromatographic method to separate the analyte and internal standard from the regions of significant ion suppression.[7][8]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7] However, this may also decrease the analyte concentration, so this approach should be tested for its impact on sensitivity.

Q3: The response of my this compound internal standard is highly variable across my sample set. What could be the issue?

A3: High variability in the internal standard response, even when using a SIL IS like this compound, points to inconsistent matrix effects between samples.[4] While SIL internal standards are designed to co-elute and experience similar ion suppression as the analyte, significant differences in the matrix composition of individual samples can lead to differential suppression.[4]

Troubleshooting Steps:

  • Evaluate Matrix Effects: Conduct a post-extraction spike experiment to quantify the extent of ion suppression in different matrix lots.

  • Standardize Sample Collection and Handling: Ensure uniformity in sample collection, storage, and preparation to minimize variability in the sample matrix.

  • Improve Sample Cleanup: Employ a more robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a broader range of interfering compounds.[2][7]

Q4: How can I definitively determine if ion suppression is affecting my assay?

A4: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram.[6][8] This involves infusing a constant concentration of your analyte and internal standard into the mobile phase after the analytical column and before the mass spectrometer. When a blank matrix sample is injected, any dips in the baseline signal indicate retention times where co-eluting matrix components are causing ion suppression.

Another method is the post-extraction spike analysis, which can quantify the extent of the matrix effect.[1][9]

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis to Quantify Matrix Effects

This protocol allows for the quantitative assessment of ion suppression.

Objective: To determine the percentage of ion suppression or enhancement.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and this compound spiked into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and this compound are spiked into the final, dried, and reconstituted extract.[9]

    • Set C (Pre-Extraction Spike): Analyte and this compound are spiked into the blank biological matrix before the extraction process.[9]

  • Analyze Samples: Analyze all three sets of samples via LC-MS/MS.

  • Calculate Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Calculate Recovery (%):

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a more thorough cleanup of plasma samples to reduce matrix effects.

Objective: To remove interfering substances like phospholipids from plasma samples.

Materials:

  • Polymeric cation exchange SPE cartridges

  • Methanol

  • Deionized water

  • Hexane

  • Elution solvent: Dichloromethane:Isopropanol:Ammonium Hydroxide (80:20:5 v/v/v)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma, add the this compound internal standard solution.

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Wash with 1 mL of methanol.

    • Dry the cartridge under a stream of nitrogen for 5 minutes.

    • Wash with 1 mL of hexane.

  • Elution: Elute the analyte and internal standard with 1 mL of the elution solvent.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 50°C and reconstitute in the initial mobile phase.

Quantitative Data Summary

Table 1: Example Matrix Effect Data for Imatinib and N-Desmethyl imatinib

Matrix LotAnalyteInternal StandardMatrix Effect (%) - AnalyteMatrix Effect (%) - ISAnalyte/IS Ratio
Plasma 1ImatinibThis compound75780.96
Plasma 2ImatinibThis compound68710.96
Plasma 3ImatinibThis compound82850.96
Urine 1ImatinibThis compound55580.95
Urine 2ImatinibThis compound61630.97

Note: This data is illustrative. A negative value indicates ion suppression. The consistent Analyte/IS ratio demonstrates the effectiveness of the SIL internal standard in compensating for the matrix effect.

Visualizations

IonSuppressionMechanism cluster_MS Mass Spectrometer Ion Source cluster_key Key Analyte Analyte Droplet ESI Droplet Analyte->Droplet IS N-Desmethyl imatinib-d4 (IS) IS->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Co-elution GasPhaseIons Gas Phase Ions Droplet->GasPhaseIons Ionization Detector Detector GasPhaseIons->Detector k1 Analyte/IS k2 Interfering Matrix Component k1_shape k2_shape

Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.

TroubleshootingWorkflow Start Start: Low/Variable Signal for Analyte and IS CheckPreparation Review Sample Preparation Method Start->CheckPreparation OptimizeChroma Optimize Chromatographic Separation CheckPreparation->OptimizeChroma If prep is adequate ImplementSPE Implement More Robust Cleanup (SPE/LLE) CheckPreparation->ImplementSPE If prep is inadequate PostExtractionSpike Perform Post-Extraction Spike Experiment OptimizeChroma->PostExtractionSpike EvaluateMatrix Quantify Matrix Effect PostExtractionSpike->EvaluateMatrix EvaluateMatrix->ImplementSPE If suppression > 20% Revalidate Re-validate Assay EvaluateMatrix->Revalidate If suppression < 20% ImplementSPE->Revalidate

Caption: Troubleshooting workflow for ion suppression issues.

References

Technical Support Center: Analysis of N-Desmethyl Imatinib-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Desmethyl imatinib-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting, undetected compounds in the sample matrix.[1][2] In the analysis of this compound, endogenous components from biological samples like plasma, serum, or tissue homogenates can suppress or enhance the ionization of the analyte and its deuterated internal standard. This can lead to inaccurate and imprecise quantification.[3]

Q2: How can I identify if matrix effects are impacting my this compound analysis?

A2: A common method to assess matrix effects is the post-column infusion experiment. A standard solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. A suppression or enhancement of the baseline signal at the retention time of this compound indicates the presence of matrix effects.[4] Another approach is to compare the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.[2]

Q3: What are the primary sources of matrix effects in biological samples for this compound analysis?

A3: The primary sources of matrix effects in biological samples are phospholipids, salts, and endogenous metabolites that can co-elute with this compound.[3] These components can compete for ionization in the MS source, leading to ion suppression.

Q4: Is this compound, as a deuterated internal standard, immune to matrix effects?

A4: While stable isotope-labeled internal standards like this compound are designed to co-elute with the analyte and experience similar matrix effects, they are not entirely immune.[5] Severe ion suppression can affect both the analyte and the internal standard, leading to a loss of sensitivity. Differential matrix effects, where the analyte and internal standard are affected to different extents, can also occur, leading to inaccurate results.

Troubleshooting Guides

Issue 1: Low signal intensity or poor sensitivity for this compound and the analyte.

This is a primary indicator of significant ion suppression.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3] Consider switching from a simple protein precipitation (PPT) method to a more rigorous sample cleanup technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Chromatographic Separation: Modify the chromatographic conditions to separate the analyte and internal standard from the regions of ion suppression. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification.

Issue 2: Inconsistent and irreproducible quantitative results.

This may be due to variable matrix effects between different samples.

  • Troubleshooting Steps:

    • Matrix-Matched Calibrants and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to ensure that they are affected by the matrix in a similar way.[5]

    • Evaluate Different Lots of Matrix: When developing and validating your method, test at least six different lots of the biological matrix to assess the inter-subject variability of the matrix effect.[2]

    • Internal Standard Monitoring: Closely monitor the peak area of this compound across all samples. A significant variation in the internal standard response can indicate inconsistent matrix effects.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is a simple and fast method for sample cleanup.

  • To 100 µL of plasma or serum sample, add 300 µL of cold (-20°C) acetonitrile (B52724) or methanol (B129727).[6][7]

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This method provides a cleaner extract compared to PPT.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., 100 µL of plasma diluted with 900 µL of 2% formic acid in water) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Imatinib (B729) and N-Desmethyl Imatinib Analysis

Sample Preparation MethodAnalyteRecovery (%)Matrix Effect (%)Reference
Protein Precipitation (Methanol)Imatinib>9785-115
N-Desmethyl imatinib>9785-115
Solid-Phase Extraction (SPE)Imatinib>80<10 (bias)[3]
Imatinib-d8>80<10 (bias)[3]
Liquid-Liquid Extraction (LLE)ImatinibNot SpecifiedNot Specified[8]

Note: The data presented is a summary from various studies and may not be directly comparable due to differences in experimental conditions.

Visualizations

TroubleshootingWorkflow cluster_start cluster_investigation Investigation cluster_remediation Remediation Strategies cluster_validation Start Inaccurate or Imprecise Results for this compound AssessME Assess Matrix Effect (Post-Column Infusion) Start->AssessME Suspect Matrix Effect CheckIS Check Internal Standard (this compound) Response Variability Start->CheckIS High Variability OptimizeSP Optimize Sample Preparation (e.g., SPE, LLE) AssessME->OptimizeSP Significant ME Observed CheckIS->OptimizeSP OptimizeChromo Optimize Chromatography OptimizeSP->OptimizeChromo Validate Re-validate Method OptimizeSP->Validate DiluteSample Dilute Sample OptimizeChromo->DiluteSample OptimizeChromo->Validate DiluteSample->Validate

Caption: A troubleshooting workflow for addressing matrix effects in this compound analysis.

SamplePrepComparison cluster_input cluster_methods Sample Preparation Methods cluster_output Sample Biological Sample (Plasma/Serum) PPT Protein Precipitation (PPT) - Fast, Simple - Less Clean Sample->PPT LLE Liquid-Liquid Extraction (LLE) - Cleaner than PPT - More Labor Intensive Sample->LLE SPE Solid-Phase Extraction (SPE) - Cleanest Extract - Method Development Required Sample->SPE Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Caption: Comparison of common sample preparation techniques for this compound analysis.

References

Technical Support Center: Troubleshooting Deuterium-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterium-labeled internal standards in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical problems associated with deuterium-labeled internal standards?

A1: The most frequently encountered issues include:

  • Isotopic Exchange: The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.[1][2]

  • Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[1][3][4]

  • Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[1][5][6]

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[1][7]

  • In-source Instability: The deuterated IS exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[1][8]

Q2: My quantitative results are inconsistent and inaccurate. What are the likely causes?

A2: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[9] It is crucial to systematically investigate each of these potential issues.

Q3: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?

A3: Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This is more likely to happen under the following conditions:

  • Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).[1][10]

  • pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange of deuterium.[2]

  • Temperature: Higher temperatures can accelerate the rate of isotopic exchange.[2]

Loss of the deuterium label can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals, leading to erroneously high analyte concentrations.[2][11]

Q4: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?

A4: This phenomenon is known as the "chromatographic isotope effect".[3][4] It is caused by the slight differences in physicochemical properties between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, which can affect the molecule's hydrophobicity and interaction with the stationary phase.[3] In reversed-phase chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[3][4]

A significant shift in retention time can lead to incomplete co-elution, exposing the analyte and the internal standard to different matrix effects, which can cause scattered and inaccurate results.[3][6]

Troubleshooting:

  • Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.[1][3]

  • Use a Lower Resolution Column: In some cases, a column with lower resolution can promote the overlap of the analyte and internal standard peaks.[1]

  • Consider Alternative Isotopes: If the problem persists, using an internal standard labeled with a different stable isotope, such as Carbon-13 (¹³C), can be a solution as they are less prone to chromatographic shifts.[1][11]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

Matrix effects, which can cause ion suppression or enhancement, are a significant source of imprecision in LC-MS/MS analyses. Even with a deuterated internal standard, differential matrix effects can occur, where the analyte and the internal standard are affected differently.[1][5]

This protocol helps to quantify the extent of matrix effects on both the analyte and the internal standard.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Analyte and internal standard in a clean solvent.[1]
  • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.[1]
  • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[1]

2. Analyze the Samples: Inject all three sets into the LC-MS/MS system.[1]

3. Calculate Matrix Effect and Recovery:

  • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100[1]
  • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100[1]

Sample SetAnalyte Peak AreaInternal Standard Peak AreaMatrix Effect (%) - AnalyteMatrix Effect (%) - IS
Set A (Neat) 1,000,0001,200,000--
Set B (Post-Spike) 650,000900,00065% (Ion Suppression)75% (Ion Suppression)

In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[1]

cluster_workflow Troubleshooting Workflow for Matrix Effects start Inaccurate Results Observed eval_matrix Perform Matrix Effect Evaluation Protocol start->eval_matrix calc_me Calculate Matrix Effect for Analyte and Internal Standard eval_matrix->calc_me compare_me Are Matrix Effects Similar for Both? calc_me->compare_me remediate Remediate Matrix Effects: - Improve sample cleanup - Modify chromatography - Dilute sample compare_me->remediate No end_ok Quantification is Reliable compare_me->end_ok Yes remediate->eval_matrix end_issue Consider Alternative IS (e.g., ¹³C-labeled) remediate->end_issue

Troubleshooting workflow for matrix effects.
Guide 2: Assessing Isotopic Stability (H/D Back-Exchange)

This guide helps determine if deuterium atoms are exchanging with protons from the sample matrix or solvents, which can compromise quantification.

Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix.[9]

Methodology:

  • Prepare two sets of samples:

    • Set A (Control): Spike the deuterated internal standard into a neat solvent.[9]

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[9]

  • Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[9]

  • Process the samples using your established extraction procedure.[9]

  • Analyze the samples by LC-MS/MS.[9]

  • Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[9] In one study, a 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour.

cluster_workflow Isotopic Back-Exchange Evaluation Workflow start Spike IS into Neat Solvent (A) and Matrix (B) incubate Incubate A & B under Assay Conditions start->incubate process Process Samples via Standard Protocol incubate->process analyze Analyze by LC-MS/MS process->analyze compare Compare Analyte Signal in B vs. A analyze->compare stable Label is Stable compare->stable No Significant Increase exchange Back-Exchange Occurring compare->exchange Significant Increase remediate Modify Conditions: - Lower pH/Temperature - Use ¹³C-labeled IS exchange->remediate

Workflow for assessing H/D back-exchange.
Guide 3: Verifying Internal Standard Purity

The presence of the non-deuterated analyte (D0) as an impurity in your deuterated internal standard will lead to an overestimation of the analyte's concentration. For reliable results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[9]

1. Prepare a Blank Sample: A matrix sample with no analyte.[1] 2. Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.[1] 3. Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[1] 4. Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.[1]

cluster_logic Impact of Internal Standard Purity purity Internal Standard Purity high_purity High Purity (>99%) purity->high_purity low_purity Low Purity (<99%) purity->low_purity accurate Accurate Quantification high_purity->accurate contribution Contains Unlabeled Analyte low_purity->contribution inaccurate Overestimation of Analyte contribution->inaccurate

Impact of internal standard purity on assay accuracy.

References

Technical Support Center: Optimizing LC Gradient for N-Desmethyl Imatinib-d4 Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Desmethyl imatinib-d4. The following information is designed to help you optimize your liquid chromatography (LC) gradient and address common issues encountered during analytical method development and sample analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution or Co-elution

Q1: My this compound internal standard is not fully separating from the unlabeled N-Desmethyl imatinib (B729) analyte. What should I do?

A1: A slight chromatographic shift, where the deuterated standard elutes slightly earlier than the analyte, is a known phenomenon in reversed-phase chromatography.[1][2] While complete baseline separation is not always necessary for mass spectrometric detection, poor resolution can lead to issues with integration and accuracy.

Troubleshooting Steps:

  • Gradient Optimization: The most effective way to improve resolution is to adjust the gradient.

    • Decrease the Gradient Slope: A shallower gradient (e.g., a smaller change in organic solvent percentage over a longer time) will increase the separation between closely eluting compounds.

    • Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition around the elution time of the analytes to enhance separation.

  • Mobile Phase Modification:

    • Solvent Choice: Switching the organic modifier (e.g., from acetonitrile (B52724) to methanol) can alter selectivity. Methanol (B129727) is more viscous and can sometimes provide better separation for structurally similar compounds.[3]

    • Additives: The addition of formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase can improve peak shape and may influence selectivity.[4][5]

  • Column Chemistry: If gradient optimization is insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to introduce different retention mechanisms.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q2: I'm observing significant peak tailing for this compound. What is the likely cause and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based columns. Basic compounds like imatinib and its metabolites are prone to this issue.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., by adding 0.1% formic acid) to keep the amine groups on this compound protonated. This minimizes interactions with silanol (B1196071) groups.[5]

  • Column Choice: Use a high-purity, end-capped C18 column or a column with a stationary phase designed for basic compounds.[6]

  • Temperature: Increasing the column temperature (e.g., to 40°C) can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer.[7]

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

Issue 3: Inconsistent or Inaccurate Quantitative Results

Q3: My quantitative results are not reproducible. What are some potential issues related to the internal standard?

A3: Inconsistent results when using a deuterated internal standard can arise from several factors beyond chromatographic separation.

Troubleshooting Steps:

  • Differential Matrix Effects: Even with co-elution, the analyte and internal standard can experience different levels of ion suppression or enhancement from the sample matrix.[1][2] To investigate this, perform a post-extraction addition experiment.

  • Isotopic Exchange: Deuterium (B1214612) atoms can sometimes be replaced by hydrogen atoms from the solvent or matrix, especially if the deuterium labels are on nitrogen or oxygen atoms.[1] Storing stock solutions in acidic or basic conditions should be avoided.[8]

  • Purity of the Internal Standard: The deuterated standard may contain a small amount of the unlabeled analyte, which can lead to inaccuracies, especially at the lower limit of quantification (LLOQ).[1]

Experimental Protocols

Protocol 1: General LC Method for Imatinib and N-Desmethyl Imatinib

This protocol is a starting point based on published methods for the analysis of imatinib and its primary metabolite, N-desmethyl imatinib.[4][5][9]

Chromatographic Conditions:

ParameterRecommended Setting
Column Thermo BDS Hypersil C18 (4.6 x 100 mm, 2.4 µm) or equivalent
Mobile Phase A 0.1% Formic Acid and 0.2% Ammonium Acetate in Water
Mobile Phase B Methanol
Elution Mode Isocratic
Composition Methanol:Water (55:45, v/v) with additives
Flow Rate 0.7 mL/min
Column Temperature Ambient or 30-40°C
Injection Volume 5-10 µL
Run Time Approximately 4-6 minutes

Mass Spectrometry Detection (Positive ESI):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Imatinib494394
N-Desmethyl imatinib480394
This compoundTo be determined based on deuteration patternTo be determined

Protocol 2: Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add the this compound internal standard.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Published Isocratic LC Methods for Imatinib and N-Desmethyl Imatinib

ParameterMethod 1[4]Method 2[7]
Column Thermo BDS Hypersil C18 (4.6 x 100 mm, 2.4 µm)Atlantis T3 (150 mm x 4.6 mm, 3 µm)
Mobile Phase Methanol:Water (55:45, v/v) with 0.1% Formic Acid and 0.2% Ammonium AcetateMethanol:Buffer (50:50, v/v) with 0.01 M 1-Octane sulphonic acid and 0.2% Trifluoroacetic Acid
Flow Rate 0.7 mL/minNot Specified
Detection ESI-MS/MSUV at 230 nm

Visualizations

LC_Optimization_Workflow LC Gradient Optimization Workflow start Initial Analysis with Generic Gradient check_resolution Assess Peak Resolution and Shape start->check_resolution optimize_gradient Adjust Gradient Slope (Steeper/Shallower) check_resolution->optimize_gradient Resolution or Shape Inadequate final_method Final Optimized Method check_resolution->final_method Acceptable optimize_gradient->check_resolution change_solvent Change Organic Solvent (e.g., ACN to MeOH) optimize_gradient->change_solvent If no improvement change_solvent->check_resolution adjust_temp Modify Column Temperature change_solvent->adjust_temp If no improvement adjust_temp->check_resolution

Caption: A workflow diagram for systematic LC gradient optimization.

Troubleshooting_Peak_Tailing Troubleshooting Peak Tailing for Basic Compounds start Peak Tailing Observed check_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) start->check_ph increase_temp Increase Column Temperature (e.g., 30-40°C) check_ph->increase_temp Tailing persists good_peak Symmetrical Peak Achieved check_ph->good_peak Issue resolved reduce_load Reduce Sample Load/ Injection Volume increase_temp->reduce_load Tailing persists increase_temp->good_peak Issue resolved change_column Use High-Purity, End-capped Column reduce_load->change_column Tailing persists reduce_load->good_peak Issue resolved change_column->good_peak Issue resolved

Caption: A logical flowchart for troubleshooting peak tailing issues.

References

Preventing isotopic exchange in N-Desmethyl imatinib-d4 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange in N-Desmethyl imatinib-d4 solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work, ensuring the isotopic integrity of your standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium (B1214612) labels located?

This compound is the deuterated analog of N-Desmethyl imatinib (B729), the major active metabolite of the tyrosine kinase inhibitor, imatinib. The "d4" designation indicates that four hydrogen atoms on the N-methyl group of the piperazine (B1678402) ring have been replaced by deuterium atoms. This specific labeling is intended to provide a stable isotopic signature for use as an internal standard in quantitative bioanalysis by mass spectrometry.

Q2: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange, is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom from the surrounding environment, such as from water or other protic solvents.[1] This can compromise the isotopic purity of the this compound standard, leading to inaccurate and unreliable experimental results. The primary concern is the potential for back-exchange, where the deuterated standard loses its deuterium labels and reverts to the unlabeled form.

Q3: What are the primary factors that can induce isotopic exchange in this compound solutions?

Several factors can promote the exchange of deuterium atoms for hydrogen atoms:

  • Moisture: Water is a significant source of protons and is a critical factor in promoting H-D exchange.[1][2] Most deuterated compounds are hygroscopic and can absorb moisture from the atmosphere.[1]

  • pH: Both acidic and basic conditions can catalyze the H-D exchange reaction.[3][4] For many compounds, the minimum rate of exchange occurs in a slightly acidic pH range.[2][3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[3]

  • Solvent Choice: Protic solvents (e.g., water, methanol) contain exchangeable protons and can facilitate H-D exchange, whereas aprotic solvents (e.g., acetonitrile (B52724), DMSO) are less likely to do so.[2]

  • Light Exposure: While less likely to directly cause isotopic exchange, light can induce photodegradation of the molecule, which may create reactive species that could facilitate exchange.[1][5]

Q4: What are the ideal storage conditions for this compound solutions?

To maintain the isotopic and chemical purity of this compound solutions, proper storage is crucial.[1] The following conditions are recommended:

  • Temperature: For long-term storage, solutions should be kept at -20°C or colder.[5] For short to medium-term storage (weeks to months), 2-8°C is acceptable.

  • Protection from Light: Store solutions in amber vials or in the dark to prevent light-induced degradation.[1][5]

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture.[1] For critical applications, single-use ampoules are ideal.[1]

Q5: Which solvents are recommended for preparing this compound solutions?

The choice of solvent is critical for preventing H-D exchange.

  • Recommended: High-purity aprotic solvents such as acetonitrile, dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) are preferred.[2][3]

  • To be used with caution: While methanol (B129727) is a common solvent for stock solutions, it is a protic solvent and may contribute to exchange over time.[5] If used, solutions should be stored at low temperatures and for shorter durations.

  • To be avoided: Aqueous solutions, especially those with neutral or basic pH, should be avoided for long-term storage as they can catalyze the exchange of deuterium atoms. Imatinib itself has shown significant degradation at neutral pH.[6][7]

Troubleshooting Guide: Investigating Isotopic Back-Exchange

If you suspect that your this compound standard is undergoing isotopic exchange, follow this guide to identify the potential source of the problem.

Symptom Potential Cause Recommended Action
Increased signal for unlabeled N-Desmethyl imatinib in samples spiked only with the deuterated standard. Isotopic back-exchange is occurring.1. Verify Solvent Purity: Ensure that the solvent used is of high purity and anhydrous. Consider using a fresh, sealed bottle of solvent. 2. Check pH of the Solution: If using any additives or buffers, measure the pH. Adjust to a slightly acidic pH if possible. 3. Review Storage Conditions: Confirm that the solution has been stored at the correct temperature and protected from light. 4. Assess Handling Procedures: Ensure that all handling of the standard and its solutions is done in a dry, inert atmosphere.
Decreased signal intensity of the this compound standard over time. Degradation of the standard or isotopic exchange.1. Perform a Stability Check: Analyze a freshly prepared solution and compare its response to an older solution. 2. Analyze for Degradation Products: Use a full-scan mass spectrometry method to look for known degradation products of imatinib. 3. Re-evaluate Storage and Handling: As above, thoroughly review all storage and handling protocols.
Inconsistent analytical results and poor reproducibility. Intermittent contamination or instability.1. Prepare Fresh Solutions: Prepare new stock and working solutions from the solid standard. 2. Use Dried Glassware: Ensure all glassware is thoroughly dried before use to minimize water contamination.[1] 3. Work in an Inert Atmosphere: If possible, prepare solutions in a glove box or under a stream of dry nitrogen or argon.[1][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution from a solid this compound standard while minimizing the risk of isotopic exchange.

  • Acclimatization: Before opening, allow the sealed container of the solid this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.[1]

  • Inert Atmosphere: If available, perform all subsequent steps in a glove box or under a gentle stream of a dry, inert gas like nitrogen or argon.[1][5]

  • Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small amount of high-purity, anhydrous aprotic solvent (e.g., acetonitrile or DMSO) to dissolve the solid completely. Gentle vortexing or sonication can be used to aid dissolution.

  • Dilution: Once fully dissolved, dilute the solution to the final volume with the same solvent.

  • Storage: Transfer the stock solution to a labeled, tightly sealed amber vial and store at -20°C or below for long-term storage.[5]

Protocol 2: Verification of Isotopic Purity using Mass Spectrometry

This protocol describes a general procedure for assessing the isotopic purity of an this compound solution using high-resolution mass spectrometry (HRMS).

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with your mass spectrometer's ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the isotopic peaks of N-Desmethyl imatinib and its deuterated analog.[8]

  • Data Acquisition: Infuse the sample directly or inject it via a liquid chromatography system. Acquire full-scan mass spectra in the appropriate mass range to encompass the isotopic cluster of this compound.

  • Data Analysis:

    • Identify the monoisotopic peak of the unlabeled N-Desmethyl imatinib.

    • Identify the peaks corresponding to the d1, d2, d3, and d4 species.

    • Calculate the relative abundance of each isotopic species. The isotopic purity is typically reported as the percentage of the d4 species relative to the sum of all isotopic species.[8]

Visualizations

Isotopic_Exchange_Pathway cluster_0 Factors Influencing Isotopic Exchange cluster_1 This compound Solution cluster_2 Consequences Moisture Moisture Isotopic_Exchange H-D Exchange Moisture->Isotopic_Exchange pH pH pH->Isotopic_Exchange Temperature Temperature Temperature->Isotopic_Exchange Protic_Solvents Protic Solvents Protic_Solvents->Isotopic_Exchange d4_Standard N-Desmethyl Imatinib-d4 d4_Standard->Isotopic_Exchange Loss_of_Purity Loss of Isotopic Purity Isotopic_Exchange->Loss_of_Purity Inaccurate_Results Inaccurate Quantification Loss_of_Purity->Inaccurate_Results Experimental_Workflow cluster_prep Solution Preparation cluster_analysis Isotopic Purity Verification cluster_result Outcome Acclimatize 1. Acclimatize Solid Standard to Room Temperature Weigh 2. Weigh in Inert Atmosphere Acclimatize->Weigh Dissolve 3. Dissolve in Anhydrous Aprotic Solvent Weigh->Dissolve Store 4. Store in Tightly Sealed Amber Vial at <= -20°C Dissolve->Store Prepare_Sample 5. Prepare Dilute Sample for MS Analysis Store->Prepare_Sample Acquire_Data 6. Acquire Full-Scan HRMS Data Prepare_Sample->Acquire_Data Analyze_Spectra 7. Analyze Isotopic Cluster and Calculate Purity Acquire_Data->Analyze_Spectra Purity_Confirmed Isotopic Purity Confirmed Analyze_Spectra->Purity_Confirmed

References

Technical Support Center: HPLC Analysis of N-Desmethyl Imatinib-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the peak shape of N-Desmethyl imatinib-d4 in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape important?

This compound is the deuterated form of N-Desmethyl imatinib (B729), the major active metabolite of Imatinib, a targeted cancer therapy drug.[1] In bioanalytical methods, deuterated standards like this compound are used as internal standards for accurate quantification. A poor peak shape, such as tailing or fronting, can compromise the accuracy and reproducibility of the analysis by making peak integration difficult and reducing resolution from other components in the sample.[2][3]

Q2: What are the common causes of poor peak shape for this compound?

N-Desmethyl imatinib, being a basic compound with amine functional groups, is prone to peak tailing in reversed-phase HPLC.[2][4] The primary causes for poor peak shape include:

  • Secondary Interactions: Interaction between the basic analyte and residual silanol (B1196071) groups on the silica-based stationary phase is a major cause of peak tailing.[2][4][5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of N-Desmethyl imatinib or the silanol groups, it can lead to inconsistent ionization and peak distortion.[6]

  • Column Issues: Column contamination, voids, or degradation can lead to peak distortion for all analytes.[7]

  • Systemic Problems: Issues with the HPLC system, such as excessive extra-column volume (dead volume) in tubing and connections, can cause peak broadening and tailing.[6][8]

  • Sample Overload: Injecting too much sample can saturate the column, leading to broadened and asymmetric peaks.[9]

Troubleshooting Guides

Issue 1: Peak Tailing is Observed for this compound

Peak tailing is characterized by an asymmetry factor greater than 1, where the latter half of the peak is broader than the front half.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing of this compound.

Detailed Steps & Solutions:

Potential Cause Recommended Action Rationale
Secondary Silanol Interactions Lower Mobile Phase pH: Adjust the mobile phase to a pH of 2.5-3.0 using a buffer like phosphate (B84403) or an additive like formic acid or trifluoroacetic acid.[4][10]At low pH, the residual silanol groups on the silica (B1680970) packing are protonated (Si-OH), minimizing their ability to interact with the positively charged this compound.
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase.[10]The competing base will preferentially interact with the active silanol sites, effectively shielding them from the analyte.
Use an End-Capped Column: Employ a column where the stationary phase has been "end-capped" to reduce the number of free silanol groups.[4][6]End-capping chemically modifies the residual silanol groups, making them less available for secondary interactions.
Use a Modern, High-Purity Silica Column: Columns made with high-purity silica have fewer metal impurities and a more homogenous surface, leading to better peak shapes for basic compounds.[10]These columns are designed to minimize silanol interactions.
System-Wide Issues Check for Column Voids or Contamination: If all peaks are tailing, inspect the column for voids at the inlet. Reverse-flush the column (if the manufacturer allows) to remove contaminants. If the problem persists, replace the column.[4][7]A void or blockage can disrupt the flow path and cause peak distortion for all compounds.
Minimize Extra-Column Volume: Use tubing with a smaller internal diameter and ensure all fittings are properly connected to minimize dead volume.[6][8]Excessive volume outside of the column can lead to band broadening and peak tailing.
Issue 2: Poor Peak Shape and Resolution in Published Methods

Several published HPLC methods exist for the analysis of imatinib and its metabolites, including N-Desmethyl imatinib.[11][12][13][14] If you are adapting a published method and experiencing poor peak shape, consider the following experimental protocols that have demonstrated good separation.

Experimental Protocol Example:

This protocol is based on a stability-indicating HPLC method for imatinib and its related substances.[11][12]

Parameter Condition
Column Atlantis T3 (150 mm × 4.6 mm), 3 µm
Mobile Phase 50:50 (v/v) mixture of: - Organic: Methanol - Aqueous: 0.01 M 1-Octane sulfonic acid with 0.2% trifluoroacetic acid
Detection UV at 230 nm
Flow Rate 1.0 mL/min (Adjust as needed for your system)
Injection Volume 10 µL (Optimize for your concentration)

Rationale for Key Parameters:

  • Atlantis T3 Column: This is a reversed-phase column designed to provide balanced retention for polar and non-polar compounds, and it performs well at low pH.

  • 1-Octane Sulfonic Acid: This acts as an ion-pairing agent, forming a neutral complex with the basic analyte, which can improve peak shape and retention.

  • Trifluoroacetic Acid (TFA): TFA helps to lower the pH of the mobile phase and also acts as an ion-pairing agent.

Logical Relationship for Method Optimization:

Method_Optimization Start Start: Poor Peak Shape MobilePhase Optimize Mobile Phase Start->MobilePhase ColumnChem Evaluate Column Chemistry Start->ColumnChem SystemParams Adjust System Parameters Start->SystemParams AdjustpH Adjust pH (2.5-4.0) MobilePhase->AdjustpH BufferType Change Buffer/Additive (Phosphate, TFA, Formate) MobilePhase->BufferType OrganicRatio Vary Organic Solvent Ratio MobilePhase->OrganicRatio C18vsC8 Try Different Chain Length (e.g., C8) ColumnChem->C18vsC8 Endcapped Ensure End-Capped Column ColumnChem->Endcapped FlowRate Optimize Flow Rate SystemParams->FlowRate Temperature Adjust Column Temperature SystemParams->Temperature End End: Improved Peak Shape AdjustpH->End BufferType->End OrganicRatio->End C18vsC8->End Endcapped->End FlowRate->End Temperature->End

Caption: Logical relationships for HPLC method optimization to improve peak shape.

References

Technical Support Center: Troubleshooting Low Recovery of N-Desmethyl Imatinib-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address low recovery of N-Desmethyl imatinib-d4 during sample extraction for bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound?

Low recovery of this compound can stem from several factors during sample preparation. These issues can generally be categorized into problems with the extraction method (Solid-Phase Extraction or Liquid-Liquid Extraction), analyte instability, or issues with the internal standard itself. Common culprits include suboptimal pH of the sample, inappropriate solvent selection for extraction or elution, matrix effects, and improper handling or storage of the analyte.[1][2]

Q2: How does the chemical nature of this compound influence its extraction?

N-Desmethyl imatinib (B729) is a metabolite of Imatinib.[3][4] Being a metabolite, it is generally more polar than the parent drug. This increased polarity means that extraction conditions, particularly the choice of organic solvent in Liquid-Liquid Extraction (LLE) or the sorbent and elution solvent in Solid-Phase Extraction (SPE), must be carefully optimized to ensure efficient partitioning and recovery.[5][6][7] For instance, a highly non-polar solvent might not effectively extract a more polar metabolite like N-Desmethyl imatinib from an aqueous matrix.

Q3: I'm using Solid-Phase Extraction (SPE) and experiencing low recovery. What should I check first?

For low recovery in SPE, systematically evaluate each step of your protocol:

  • Sorbent Selection: Ensure the sorbent chemistry is appropriate for N-Desmethyl imatinib. Given its chemical structure, a mixed-mode cation exchange sorbent could be effective due to the presence of basic nitrogen atoms. Alternatively, a reversed-phase sorbent (e.g., C18) can be used, but the sample pH will need to be adjusted to ensure the analyte is retained.[1]

  • Conditioning and Equilibration: Inadequate conditioning or allowing the sorbent to dry out before sample loading can drastically reduce recovery.[8][9]

  • Sample Loading: The pH of your sample should be adjusted to maximize retention on the chosen sorbent. For reversed-phase SPE, a higher pH will neutralize the amine groups, increasing retention. For cation exchange, a lower pH will ensure the analyte is positively charged. Also, ensure the flow rate is slow enough to allow for proper binding.[10]

  • Washing Step: The wash solvent may be too strong, causing premature elution of the analyte. Try a weaker solvent (e.g., lower percentage of organic solvent).[10]

  • Elution Step: The elution solvent may be too weak to fully desorb the analyte from the sorbent. For reversed-phase, a higher percentage of organic solvent or the addition of a small amount of acid or base to modify the analyte's charge can improve elution. For ion-exchange, a high salt concentration or a pH that neutralizes the analyte is typically used.[1][8]

Q4: My recovery is low with Liquid-Liquid Extraction (LLE). What parameters can I optimize?

In LLE, several factors can be adjusted to improve recovery:

  • Solvent Choice: The polarity of the extraction solvent is critical. Since N-Desmethyl imatinib is relatively polar, a more polar, water-immiscible organic solvent like ethyl acetate (B1210297) or a mixture including isopropanol (B130326) might be more effective than highly non-polar solvents like hexane.[5][6]

  • pH Adjustment: The pH of the aqueous sample will determine the charge state of N-Desmethyl imatinib. Adjusting the pH to neutralize the molecule will increase its partitioning into the organic phase.[11]

  • Salting Out: Adding salt (e.g., sodium chloride or ammonium (B1175870) sulfate) to the aqueous phase can increase the polarity of the aqueous layer and drive the analyte into the organic phase, a technique known as "salting out".[11]

  • Extraction Volume and Repetition: Increasing the volume of the organic solvent or performing multiple extractions with fresh solvent can improve recovery.[11]

Q5: Could matrix effects be causing the low recovery of my deuterated internal standard?

Yes, matrix effects can lead to ion suppression or enhancement in the mass spectrometer, which may appear as low recovery.[12] While a deuterated internal standard like this compound is designed to co-elute with the analyte and compensate for matrix effects, severe suppression can still impact the signal intensity of the internal standard.[13] To investigate this, you can compare the response of the internal standard in a neat solution versus a post-extraction spiked matrix sample. If a significant difference is observed, further sample cleanup or chromatographic optimization may be necessary.

Q6: Can the stability of this compound be a factor in low recovery?

Analyte stability is a crucial consideration. N-Desmethyl imatinib, like many drug molecules, can be susceptible to degradation under certain conditions such as extreme pH, high temperatures, or prolonged exposure to light.[2] It's important to handle samples and standards according to the manufacturer's recommendations, which typically involve storage at low temperatures (-20°C or -80°C) and protection from light.[14][15]

Troubleshooting Workflow for Low Recovery

The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.

LowRecoveryTroubleshooting Start Low Recovery of This compound Check_Method Review Extraction Protocol (SPE or LLE) Start->Check_Method Check_IS Investigate Internal Standard (IS) Issues Start->Check_IS Check_Stability Assess Analyte Stability Start->Check_Stability SPE_Issues Solid-Phase Extraction (SPE) Troubleshooting Check_Method->SPE_Issues Using SPE LLE_Issues Liquid-Liquid Extraction (LLE) Troubleshooting Check_Method->LLE_Issues Using LLE Optimize_SPE Optimize SPE Parameters: - Sorbent - pH - Solvents (Wash/Elute) - Flow Rate SPE_Issues->Optimize_SPE Optimize_LLE Optimize LLE Parameters: - Solvent Polarity - pH - Salting Out - Volume/Repetitions LLE_Issues->Optimize_LLE Matrix_Effects Evaluate Matrix Effects: - Post-extraction spike - Dilution Check_IS->Matrix_Effects Stability_Test Perform Stability Tests: - Freeze-thaw - Bench-top - Long-term Check_Stability->Stability_Test Resolved Recovery Improved Optimize_SPE->Resolved Optimize_LLE->Resolved Matrix_Effects->Resolved Stability_Test->Resolved

Caption: Troubleshooting workflow for low analyte recovery.

Quantitative Data Summary: Extraction Parameter Optimization

The following table summarizes key parameters that can be adjusted to optimize the extraction of this compound.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Expected Impact on this compound Recovery
pH Adjust sample pH to maximize retention based on sorbent type (e.g., > pKa for RP, < pKa for cation exchange).Adjust aqueous phase pH to neutralize the analyte for better partitioning into the organic phase.High impact: Controls the ionization state, which dictates retention and partitioning behavior.
Solvent Polarity Wash solvent should be weak enough to remove interferences without eluting the analyte. Elution solvent must be strong enough to desorb the analyte.Extraction solvent should have a polarity that is compatible with the relatively polar N-Desmethyl imatinib (e.g., ethyl acetate, MTBE).High impact: Determines the efficiency of both washing away impurities and recovering the analyte of interest.
Sorbent/Stationary Phase Mixed-mode cation exchange or reversed-phase (C8, C18) are common choices.Not applicable.High impact: The choice of sorbent dictates the primary retention mechanism.
Ionic Strength Can influence retention on ion-exchange sorbents."Salting out" by adding salts can increase partitioning into the organic phase.Medium impact: Can enhance recovery, especially for polar analytes in LLE.
Temperature Generally performed at room temperature.Can influence partitioning, but usually performed at room temperature.Low impact: Typically not a primary parameter for optimization unless stability is an issue.

Detailed Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol provides a starting point for the extraction of this compound from human plasma using a mixed-mode cation exchange SPE cartridge.

1. Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)

  • Human plasma containing this compound

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Formic acid

  • Ammonium hydroxide (B78521)

  • Acetonitrile (HPLC grade)

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

2. Sample Pre-treatment:

  • Thaw plasma samples at room temperature.

  • Vortex mix the samples for 10 seconds.

  • To 200 µL of plasma, add 200 µL of 4% formic acid in water.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Use the supernatant for SPE.

3. SPE Procedure:

  • Conditioning: Add 1 mL of methanol to the SPE cartridge and apply gentle vacuum to pull it through.

  • Equilibration: Add 1 mL of deionized water to the cartridge and pull it through, leaving the sorbent bed moist.

  • Sample Loading: Load the pre-treated sample supernatant onto the cartridge. Apply a slow, consistent vacuum to ensure a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash 1: Add 1 mL of 0.1% formic acid in water.

    • Wash 2: Add 1 mL of methanol.

    • Dry the cartridge under full vacuum for 5 minutes.

  • Elution:

    • Add 1 mL of 5% ammonium hydroxide in acetonitrile.

    • Allow the solvent to soak for 1 minute before applying a gentle vacuum to elute the sample into a clean collection tube.

4. Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

The following diagram outlines the steps of the described SPE protocol.

SPE_Workflow Start Start: Plasma Sample Pretreat 1. Sample Pre-treatment (Acidification & Centrifugation) Start->Pretreat Condition 2. SPE Conditioning (Methanol) Pretreat->Condition Equilibrate 3. SPE Equilibration (Water) Condition->Equilibrate Load 4. Sample Loading Equilibrate->Load Wash 5. Washing Steps (Aqueous & Organic) Load->Wash Elute 6. Elution (Ammoniated Acetonitrile) Wash->Elute Evaporate 7. Evaporation Elute->Evaporate Reconstitute 8. Reconstitution Evaporate->Reconstitute Analyze End: LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

References

Technical Support Center: N-Desmethyl Imatinib-d4 Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving potential contamination issues with N-Desmethyl imatinib-d4 standards during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound standards?

A1: Impurities in this compound can be broadly categorized into two types:

  • Isotopic Impurities: The most common isotopic impurity is the non-deuterated (d0) analogue of N-Desmethyl imatinib (B729).[1] The presence of this impurity can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[1][2] Other isotopic impurities may include molecules with fewer deuterium (B1214612) atoms than the specified d4.[1]

  • Chemical Impurities: These can be process-related impurities from the synthesis of N-Desmethyl imatinib or degradation products.[3][4] Common imatinib-related impurities that could potentially be found in this compound standards include oxidized derivatives and various precursor molecules or byproducts from the multi-step synthesis.[3][5]

Q2: How can impurities in my this compound internal standard affect my quantitative analysis?

A2: Impurities in your deuterated internal standard can significantly compromise the accuracy and reliability of your quantitative results.[1] Key issues include:

  • Overestimation of Analyte Concentration: The presence of the unlabeled analyte (d0) as an impurity will contribute to the signal of the analyte you are trying to measure, leading to falsely elevated concentrations.[2]

  • Non-Linear Calibration Curves: Interference from impurities can disrupt the linear relationship between the analyte concentration and the response, biasing the results.[1]

  • Inaccurate Quantification: If the standard contains significant chemical impurities, its actual concentration will be lower than stated, leading to errors in the final calculated analyte concentration.[1]

Q3: What are the recommended purity levels for this compound standards?

A3: For reliable and reproducible results in quantitative bioanalysis, high purity of the internal standard is crucial. General recommendations are:

  • Chemical Purity: >99%[1]

  • Isotopic Enrichment: ≥98%[1]

It is essential to always request and review the Certificate of Analysis (CoA) from your supplier, which should specify both the chemical and isotopic purity.[2]

Q4: My analytical results are inconsistent. Could isotopic exchange be the cause?

A4: Isotopic exchange, where deuterium atoms on the internal standard are replaced by protons from the sample matrix or solvent, can lead to inaccurate results.[2][6] This is more likely to occur if the deuterium labels are in chemically labile positions. While the positions of deuterium in this compound are generally stable, harsh sample processing conditions (e.g., strong acids or bases) could potentially facilitate this exchange.[6]

Troubleshooting Guides

Issue 1: High Background Signal for the Analyte in Blank Samples

Possible Cause: Your this compound internal standard may be contaminated with the non-deuterated (d0) N-Desmethyl imatinib.

Troubleshooting Workflow

start High Analyte Signal in Blank prep_blank Prepare a Blank Sample (Matrix without analyte) start->prep_blank spike_is Spike with N-Desmethyl imatinib-d4 at working concentration prep_blank->spike_is analyze Analyze by LC-MS/MS spike_is->analyze monitor Monitor the MRM transition for the non-deuterated analyte analyze->monitor evaluate Evaluate Response monitor->evaluate response_high Response > 20% of LLOQ? evaluate->response_high Yes response_low Response < 20% of LLOQ evaluate->response_low No conclusion_impure Conclusion: Internal Standard is a significant source of contamination. response_high->conclusion_impure conclusion_ok Conclusion: Internal Standard is not the primary source of contamination. Investigate other sources. response_low->conclusion_ok

Troubleshooting High Analyte Signal in Blanks

Experimental Protocol: Assessing Contribution from Internal Standard

  • Prepare a Blank Sample: Use a matrix sample that is known to be free of the analyte (N-Desmethyl imatinib).

  • Spike with Internal Standard: Add the this compound internal standard at the same concentration used in your analytical assay.[6]

  • Analyze the Sample: Process and analyze the sample using your established LC-MS/MS method. Monitor the mass transition for the unlabeled (d0) analyte.[6]

  • Evaluate the Response: The signal for the unlabeled analyte should ideally be less than 20% of the response observed for the Lower Limit of Quantification (LLOQ) of your assay.[6] A higher response indicates significant contamination of the internal standard.

Quantitative Data Example: Assessing d0 Impurity

SampleAnalyte (d0) Peak AreaLLOQ Peak Area% of LLOQ ResponseConclusion
Blank + IS3,50015,00023.3%IS contamination is significant
Blank (no IS)Not Detected15,0000%Matrix is clean
Issue 2: Inaccurate or Inconsistent Quantitative Results

Possible Causes:

  • Lack of co-elution between the analyte and the internal standard.

  • Presence of isotopic or chemical impurities in the standard.

  • Isotopic exchange during sample processing.

Troubleshooting Workflow

start Inaccurate/Inconsistent Results check_coelution Check for Co-elution: Overlay analyte and IS chromatograms start->check_coelution coelute Complete Co-elution? check_coelution->coelute no_coelution No coelute->no_coelution No yes_coelution Yes coelute->yes_coelution Yes optimize_hplc Optimize Chromatographic Method: Adjust gradient, mobile phase, or temperature no_coelution->optimize_hplc check_purity Verify Isotopic and Chemical Purity: Review CoA, perform HRMS or qNMR analysis yes_coelution->check_purity purity_ok Purity Confirmed? check_purity->purity_ok no_purity No purity_ok->no_purity No yes_purity Yes purity_ok->yes_purity Yes contact_supplier Contact Supplier for a higher purity standard no_purity->contact_supplier check_exchange Assess Isotopic Exchange: Incubate IS in matrix and monitor for d0 increase yes_purity->check_exchange exchange_issue Exchange Occurring? check_exchange->exchange_issue no_exchange No exchange_issue->no_exchange No yes_exchange Yes exchange_issue->yes_exchange Yes investigate_other Investigate other factors: Matrix effects, instrument performance no_exchange->investigate_other modify_conditions Modify Sample Prep Conditions: Avoid harsh pH or high temperatures yes_exchange->modify_conditions

Troubleshooting Inaccurate Quantitative Results

Experimental Protocol: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[1]

  • Instrumentation and Method: Use a high-resolution mass spectrometer capable of resolving the different isotopologues.[7] Infuse the sample directly or inject it onto an LC column. Acquire full-scan mass spectra in the appropriate mass range.[1][7]

  • Data Analysis:

    • Identify the ion signals corresponding to the non-deuterated (d0) and the deuterated (d4) isotopologues.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [Intensity(d4) / (Intensity(d0) + Intensity(d4))] x 100

Quantitative Data Example: Isotopic Purity Assessment by HRMS

IsotopologueExpected m/zObserved m/zPeak AreaIsotopic Purity (%)
d0480.2561480.256515,23098.8%
d4484.2812484.28161,254,780

Experimental Protocol: Assessment of Isotopic Exchange

  • Prepare Two Sets of Samples:

    • Set A (Control): Spike the this compound internal standard into the initial mobile phase or a clean solvent.

    • Set B (Matrix): Spike the this compound internal standard into a blank sample matrix (e.g., plasma, urine).[2]

  • Incubate: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[2]

  • Process and Analyze: Process the samples using your established extraction procedure and analyze by LC-MS/MS.[2]

  • Monitor and Compare: Monitor for any increase in the signal of the non-deuterated analyte (d0) in Set B compared to Set A. A significant increase indicates H/D back-exchange.[2]

Signaling Pathway Context

N-Desmethyl imatinib is the major active metabolite of imatinib, a tyrosine kinase inhibitor.[8] Imatinib and its metabolite act by inhibiting the Bcr-Abl tyrosine kinase, which is crucial for the proliferation of cancer cells in Chronic Myeloid Leukemia (CML).[3][8] Accurate quantification of N-Desmethyl imatinib is important for pharmacokinetic and pharmacodynamic studies.

imatinib Imatinib cyp3a4 CYP3A4 Metabolism imatinib->cyp3a4 imatinib->inhibition ndesmethyl N-Desmethyl imatinib (Active Metabolite) cyp3a4->ndesmethyl ndesmethyl->inhibition bcr_abl Bcr-Abl Tyrosine Kinase proliferation Cancer Cell Proliferation bcr_abl->proliferation inhibition->bcr_abl

Imatinib Metabolism and Action Pathway

References

Technical Support Center: N-Desmethyl Imatinib-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with the N-Desmethyl imatinib-d4 internal standard in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

This compound is the deuterium-labeled form of N-Desmethyl imatinib (B729), the major active metabolite of Imatinib.[1][2][3] Imatinib is a tyrosine kinase inhibitor used in cancer therapy.[1][4] this compound is intended for use as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of N-Desmethyl imatinib or Imatinib in biological samples.[5]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at refrigerator temperatures (2-8°C).[5][6] Some suppliers recommend storage at -20°C.[1] It is typically shipped at room temperature in the continental US.[1] Always refer to the manufacturer's instructions for specific storage and handling guidelines.

Q3: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred in LC-MS analysis?

SIL internal standards are considered the gold standard for quantitative bioanalysis using LC-MS.[7][8] Because they are chemically and structurally very similar to the analyte, they can effectively compensate for variability in sample preparation, such as extraction recovery and matrix effects, as well as variations in instrument response.[7][8]

Q4: Can this compound be used to quantify Imatinib?

While this compound is the ideal internal standard for its unlabeled counterpart, it can also be used for the quantification of Imatinib. However, it's crucial to validate the method thoroughly to ensure that the deuterated standard accurately mimics the behavior of Imatinib throughout the analytical process, including extraction and ionization. Some studies have utilized deuterated Imatinib (D8-Imatinib) as the internal standard for both Imatinib and N-Desmethyl imatinib.[9][10]

Troubleshooting Guides

This section addresses specific issues that may lead to inconsistent results when using this compound as an internal standard.

Issue 1: High Variability in the Internal Standard Signal Across a Sample Batch

Q: The peak area of my this compound internal standard is highly variable between samples. What could be the cause?

A: High variability in the internal standard signal can compromise the precision and accuracy of your results. Potential causes and troubleshooting steps are outlined below.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Review your sample preparation workflow for any inconsistencies in volumes, timing, or technique. Ensure that the internal standard is added to all samples, standards, and quality controls at the same concentration and at the same stage of the process.
Matrix Effects Co-eluting matrix components from the biological sample can suppress or enhance the ionization of the internal standard.[11][12][13] This effect can vary between samples, leading to inconsistent signal intensity. To investigate this, perform a post-extraction spike experiment as detailed in the "Experimental Protocols" section. If significant matrix effects are observed, consider improving sample cleanup, optimizing chromatography to separate the internal standard from interfering components, or using a different ionization method if available.
Inconsistent Extraction Recovery While SIL internal standards are expected to have similar extraction recovery to the analyte, differences can occur, particularly with deuterated standards.[8][12][14] Ensure your extraction procedure is robust and reproducible. You can evaluate the recovery of the internal standard by comparing the peak area in a pre-extraction spiked sample to a post-extraction spiked sample.
Instrument Instability Check the stability of your LC-MS system. Inject a series of standards to ensure that the instrument response is consistent over time. Clean the ion source if necessary.

Troubleshooting Workflow for High Variability:

start High IS Variability prep Review Sample Preparation start->prep Inconsistent Pipetting? matrix Evaluate Matrix Effects start->matrix Sample-to-Sample Differences? recovery Assess Extraction Recovery start->recovery Variable Losses? instrument Check Instrument Stability start->instrument System Drift? improve_prep Standardize Workflow prep->improve_prep improve_cleanup Improve Sample Cleanup matrix->improve_cleanup optimize_chrom Optimize Chromatography matrix->optimize_chrom robust_extraction Optimize Extraction recovery->robust_extraction maintain_instrument Perform Instrument Maintenance instrument->maintain_instrument end Consistent IS Signal improve_prep->end improve_cleanup->end optimize_chrom->end robust_extraction->end maintain_instrument->end

Caption: Troubleshooting workflow for high internal standard variability.

Issue 2: Poor Signal or No Signal for the Internal Standard

Q: I am observing a very low or no signal for my this compound internal standard. What should I check?

A: A weak or absent internal standard signal prevents accurate quantification. The following table outlines potential reasons and solutions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Improper Storage or Degradation Verify that the internal standard has been stored according to the manufacturer's recommendations (typically 2-8°C or -20°C).[1][5][6] Although Imatinib and its metabolite are generally stable, improper storage can lead to degradation.[15][16] Prepare a fresh stock solution from a new vial if degradation is suspected.
Incorrect Preparation of Stock/Working Solutions Double-check all calculations and dilutions used to prepare your stock and working solutions. Ensure that the correct solvent was used and that the internal standard is soluble in that solvent. For example, N-Desmethyl imatinib has good solubility in DMF and DMSO but lower solubility in ethanol (B145695) and aqueous solutions.[1][6]
Mass Spectrometer Settings Confirm that the mass spectrometer is set to monitor the correct mass transition (m/z) for this compound. The mass transition for the unlabeled N-Desmethyl imatinib is typically m/z 480 → 394.[9][17][18] The parent ion for the d4 version will be higher. Also, ensure that the ionization source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for the compound.
Severe Ion Suppression In some cases, matrix effects can be so severe that they completely suppress the internal standard's signal.[12] Analyze a clean solution of the internal standard to confirm it is detectable in the absence of the matrix. If it is, this points to a significant matrix effect that needs to be addressed through better sample cleanup or chromatography.

Logical Flow for Investigating Low/No IS Signal:

start Low/No IS Signal check_ms Verify MS Parameters (m/z) start->check_ms ms_ok MS Parameters Correct check_ms->ms_ok check_solution Analyze Clean IS Solution solution_ok IS Signal Present? check_solution->solution_ok check_prep Review Solution Preparation prep_ok Dilutions Correct? check_prep->prep_ok check_storage Check Storage Conditions new_vial Use New Vial of IS check_storage->new_vial ms_ok->check_solution Yes reoptimize_ms Correct/Re-optimize MS Settings ms_ok->reoptimize_ms No solution_ok->check_prep Yes severe_suppression Severe Ion Suppression solution_ok->severe_suppression No prep_ok->check_storage Yes remake_solution Remake IS Solutions prep_ok->remake_solution No end IS Signal Restored reoptimize_ms->end severe_suppression->end remake_solution->end new_vial->end

Caption: Decision tree for troubleshooting a low or absent internal standard signal.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects Using Post-Extraction Spike

This protocol is designed to determine if co-eluting substances from the sample matrix are affecting the ionization of the this compound internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the internal standard into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank matrix (e.g., plasma from an untreated subject) through the entire extraction procedure. Spike the internal standard into the final, extracted sample.

    • Set C (Pre-Extraction Spike): Spike the internal standard into the blank matrix before starting the extraction procedure. (This set is used for recovery calculation).

  • Analyze Samples: Inject and analyze all three sets of samples using your validated LC-MS method.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Interpretation:

Matrix Effect (%) Interpretation
100%No matrix effect.
< 100%Ion suppression.
> 100%Ion enhancement.

A significant deviation from 100% (e.g., outside of 85-115%) indicates a matrix effect that needs to be addressed.

Protocol 2: Sample Preparation using Protein Precipitation

This is a common and straightforward method for extracting Imatinib and its metabolites from plasma samples.[10][18]

Methodology:

  • Sample Aliquoting: Pipette 100 µL of each plasma sample, standard, or quality control into a microcentrifuge tube.

  • Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the this compound working solution to each tube. Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS system.

Workflow for Protein Precipitation:

start Plasma Sample add_is Add IS (this compound) start->add_is add_solvent Add Acetonitrile (Protein Precipitation) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS reconstitute->inject

Caption: Standard workflow for sample preparation via protein precipitation.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Imatinib Quantification: N-Desmethyl imatinib-d4 vs. Imatinib-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the bioanalytical quantification of the tyrosine kinase inhibitor imatinib (B729), the choice of a suitable internal standard (IS) is critical for achieving accurate and reproducible results. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. This guide provides a comparative overview of two stable isotope-labeled internal standards: N-Desmethyl imatinib-d4 and Imatinib-d8 (B128419).

Executive Summary

The selection of an appropriate internal standard is paramount in liquid chromatography-mass spectrometry (LC-MS/MS) assays to ensure data integrity. While both this compound and Imatinib-d8 are utilized for the quantification of imatinib, Imatinib-d8 is more extensively documented and validated in the scientific literature.

Imatinib-d8 , a deuterated analog of the parent drug, is the most commonly employed internal standard for imatinib bioanalysis. Its widespread use is supported by a wealth of published validation data demonstrating its robustness and reliability in compensating for matrix effects and other analytical variabilities.

This compound is a deuterated version of imatinib's primary active metabolite. While commercially available for use as an internal standard, there is a notable lack of published, peer-reviewed studies that provide detailed validation data for its performance in imatinib quantification assays. Consequently, a direct, data-driven comparison with imatinib-d8 is challenging.

This guide will delve into the theoretical considerations for choosing between a deuterated parent analyte and a deuterated metabolite as an internal standard, present comprehensive validation data for a method using imatinib-d8, and provide a detailed experimental protocol.

Theoretical Considerations: Parent vs. Metabolite Internal Standard

The choice between a deuterated parent analyte and a deuterated metabolite as an internal standard involves several key considerations:

  • Chromatographic Co-elution: An ideal internal standard should co-elute with the analyte to experience similar matrix effects. Imatinib-d8, being structurally very similar to imatinib, is more likely to co-elute under various chromatographic conditions. N-Desmethyl imatinib, being a more polar metabolite, may have a different retention time, which could lead to differential matrix effects.

  • Ionization Efficiency: The internal standard and analyte should have comparable ionization efficiencies in the mass spectrometer source. Both imatinib-d8 and this compound are expected to have similar ionization properties to their non-deuterated counterparts.

  • Extraction Recovery: Both internal standards should ideally mirror the extraction efficiency of imatinib from the biological matrix.

  • Metabolic Stability: A crucial consideration is the potential for metabolic conversion. There is a theoretical risk of the parent drug converting to its metabolite or vice-versa during sample storage or preparation, which could interfere with the analysis if the corresponding deuterated standards are used. However, for in vitro sample analysis, this is generally less of a concern.

Due to its near-identical physicochemical properties to imatinib, Imatinib-d8 is generally considered the more suitable internal standard as it is more likely to effectively compensate for any analytical variability.

Performance Data: Imatinib-d8 as an Internal Standard

Numerous studies have validated LC-MS/MS methods for imatinib quantification using imatinib-d8 as the internal standard. The following table summarizes typical performance characteristics from a representative validated method.

Parameter Imatinib N-Desmethyl imatinib (Metabolite)
Linearity Range 10 - 2,000 ng/mL10 - 2,000 ng/mL
Correlation Coefficient (r) > 0.999> 0.999
Lower Limit of Quantification (LLOQ) 10 ng/mL10 ng/mL
Intra-day Precision (%CV) ≤ 8.0%≤ 8.0%
Inter-day Precision (%CV) ≤ 8.0%≤ 8.0%
Accuracy (Bias) ≤ ±8.3%≤ ±8.3%
Recovery > 90%Not explicitly stated in all studies
Matrix Effect Compensated by ISCompensated by IS

Note: The data presented is a synthesis of typical values reported in the literature. Specific values may vary between different validated methods.

Experimental Protocols

A detailed experimental protocol for the quantification of imatinib and its metabolite, N-desmethyl imatinib, in human plasma using LC-MS/MS with imatinib-d8 as the internal standard is provided below.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of imatinib-d8 internal standard working solution (concentration will depend on the specific assay range).

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
Parameter Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometry Conditions
Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Imatinib: m/z 494.3 → 394.2N-Desmethyl imatinib: m/z 480.3 → 394.2Imatinib-d8: m/z 502.3 → 402.2
Source Temperature 500°C
IonSpray Voltage 5500 V

Mandatory Visualizations

Imatinib Signaling Pathway

Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). It also inhibits other receptor tyrosine kinases such as c-Kit and PDGF-R. The diagram below illustrates the key signaling pathways affected by imatinib.

G Imatinib Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., SCF, PDGF) Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (c-Kit, PDGF-R) Growth_Factor->Receptor_Tyrosine_Kinase Binds to RAS_RAF_MEK_ERK_Pathway RAS/RAF/MEK/ERK Pathway Receptor_Tyrosine_Kinase->RAS_RAF_MEK_ERK_Pathway Activates PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Pathway Receptor_Tyrosine_Kinase->PI3K_AKT_mTOR_Pathway Activates STAT_Pathway JAK/STAT Pathway Receptor_Tyrosine_Kinase->STAT_Pathway Activates Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Bcr_Abl->RAS_RAF_MEK_ERK_Pathway Activates Bcr_Abl->PI3K_AKT_mTOR_Pathway Activates Bcr_Abl->STAT_Pathway Activates Imatinib Imatinib Imatinib->Receptor_Tyrosine_Kinase Inhibits Imatinib->Bcr_Abl Inhibits Gene_Expression Altered Gene Expression RAS_RAF_MEK_ERK_Pathway->Gene_Expression Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR_Pathway->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression STAT_Pathway->Cell_Cycle_Progression Cell_Proliferation Increased Cell Proliferation Gene_Expression->Cell_Proliferation Cell_Cycle_Progression->Cell_Proliferation Apoptosis_Inhibition->Cell_Proliferation

Caption: Mechanism of action of imatinib on key signaling pathways.

Experimental Workflow

The following diagram outlines the major steps in a typical bioanalytical workflow for the quantification of imatinib in plasma samples.

G Bioanalytical Workflow for Imatinib Quantification Start Plasma Sample Collection Add_IS Addition of Internal Standard (Imatinib-d8) Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: A typical workflow for imatinib quantification in plasma.

Conclusion

Based on the currently available scientific literature, Imatinib-d8 is the recommended internal standard for the quantification of imatinib in biological matrices. Its use is supported by extensive validation data demonstrating its ability to ensure the accuracy and precision of the analytical method. While this compound is available, the lack of published performance data makes it a less established choice. For researchers developing and validating new bioanalytical methods for imatinib, the use of imatinib-d8 provides a reliable and well-documented foundation for achieving high-quality data.

Cross-Validation of Bioanalytical Methods: A Comparative Guide to N-Desmethyl Imatinib-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the targeted cancer therapeutic, imatinib (B729), the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comparative analysis of bioanalytical methods for imatinib and its primary active metabolite, N-desmethyl imatinib, with a focus on the utilization of N-Desmethyl imatinib-d4 against other commonly used internal standards. The data presented herein is collated from various validated methodologies to aid in the informed selection of an internal standard for pharmacokinetic and therapeutic drug monitoring studies.

Comparative Performance of Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for variability. A stable isotope-labeled (SIL) internal standard, such as this compound, is theoretically the most suitable choice due to its physicochemical similarity to the analyte. The following tables summarize the performance characteristics of bioanalytical methods employing different internal standards for the quantification of imatinib and N-desmethyl imatinib in human plasma.

Table 1: Performance Characteristics of Bioanalytical Methods Using Different Internal Standards

Internal StandardAnalyte(s)Linearity Range (ng/mL)Inter-day Precision (% CV)Inter-day Accuracy (%)Reference
Imatinib-d4Imatinib30 - 10000Not specified95 - 107[1]
PalonosetronImatinib, N-desmethyl imatinib8 - 5000 (Imatinib)3 - 700 (N-desmethyl imatinib)< 1585 - 115[2][3]
TamsulosinImatinib500 - 10000Not specified85 - 115[4]
TrazodoneImatinib0.03 - 754.3 - 8.499.0 - 114.6[5]

Table 2: Recovery Data for Imatinib and Internal Standards

Method Internal StandardAnalyteMean Absolute Recovery (%)Reference
TamsulosinImatinib95.4[4]
TamsulosinTamsulosin (IS)82.8[4]
TrazodoneImatinib92.5 ± 8.6[5]
TrazodoneTrazodone (IS)100.7 ± 2.0[5]

The data indicates that methods employing various internal standards can achieve acceptable levels of precision and accuracy as per regulatory guidelines. However, stable isotope-labeled internal standards like deuterated imatinib are often preferred to minimize variability.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays. Below are representative protocols from published studies.

Method 1: LC-MS/MS with Palonosetron as Internal Standard[2][3]
  • Sample Preparation: Protein precipitation with methanol.

  • Chromatography:

    • Column: Thermo BDS Hypersil C18 (4.6 x 100 mm, 2.4 µm).

    • Mobile Phase: Methanol-water (55:45, v/v) containing 0.1% formic acid and 0.2% ammonium (B1175870) acetate.

    • Flow Rate: 0.7 mL/min (isocratic elution).

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI).

    • Detection: Multiple reaction monitoring (MRM).

    • Ion Transitions:

      • Imatinib: m/z 494 → 394.

      • N-desmethyl imatinib: m/z 480 → 394.

      • Palonosetron (IS): m/z 297 → 110.

Method 2: LC-MS/MS with Imatinib-d8 as Internal Standard[1]
  • Sample Preparation: Solid-phase extraction (SPE) using Strata-X-C cartridges.

  • Chromatography:

    • Column: C8 column (50 x 3 mm, 3 µm).

    • Mobile Phase: Methanol: 0.1% formic acid (70:30).

    • Flow Rate: 0.7 mL/min.

  • Mass Spectrometry:

    • Ionization: Not specified.

    • Detection: Monitoring of parent ions.

    • Ion Transitions:

      • Imatinib: m/z 494.3.

      • Imatinib-d8 (IS): m/z 502.3.

Method 3: LC-MS/MS with Trazodone as Internal Standard[5]
  • Sample Preparation: Protein precipitation.

  • Chromatography: Column-switching system with an enrichment column and an analytical column.

  • Mass Spectrometry:

    • Ionization: Not specified.

    • Detection: MRM.

    • Ion Transitions:

      • Imatinib: m/z 494.3 → 394.3.

      • Trazodone (IS): m/z 372.5 → 176.3.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of a bioanalytical method cross-validation, the following diagrams are provided.

Caption: Workflow for bioanalytical method cross-validation.

Imatinib_Metabolism_Pathway Imatinib Imatinib CYP3A4 CYP3A4/5 Imatinib->CYP3A4 Metabolism Other_Metabolites Other Metabolites Imatinib->Other_Metabolites NDesmethyl_Imatinib N-Desmethyl Imatinib (Active Metabolite) CYP3A4->NDesmethyl_Imatinib

Caption: Simplified metabolic pathway of Imatinib.

References

A Head-to-Head Comparison: N-Desmethyl Imatinib-d4 vs. 13C-Labeled Imatinib Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the tyrosine kinase inhibitor imatinib (B729), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly employed stable isotope-labeled standards: N-Desmethyl imatinib-d4 and 13C-labeled imatinib, supported by experimental data and detailed methodologies.

In the realm of therapeutic drug monitoring and pharmacokinetic studies of imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for quantification. The accuracy of this technique hinges on the use of a stable isotope-labeled internal standard (SIL-IS) to correct for variability during sample preparation and analysis. While both deuterium-labeled and carbon-13-labeled standards serve this purpose, their inherent physicochemical properties can lead to significant differences in analytical performance.

Performance Face-Off: A Quantitative Comparison

The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves congruently throughout the analytical workflow, from extraction to detection.[1] Herein lies the fundamental difference between this compound and 13C-labeled imatinib. N-Desmethyl imatinib is the major active metabolite of imatinib, and while structurally similar, it is a distinct chemical entity.[2] In contrast, 13C-labeled imatinib is chemically identical to the analyte, with the only difference being the mass of the isotopes.[3] This seemingly subtle distinction has profound implications for data quality.

FeatureThis compound (Deuterium-Labeled Metabolite)13C-Labeled ImatinibRationale & Implications for Imatinib Analysis
Chemical Equivalence Different chemical entity (metabolite)Chemically identical to imatinibUsing a metabolite as an internal standard can introduce bias as its extraction recovery and ionization efficiency may differ from the parent drug.
Chromatographic Co-elution Potential for chromatographic shiftExcellent co-elution13C-labeled standards have virtually identical physicochemical properties to the unlabeled analyte, resulting in perfect co-elution.[1] Deuterium labeling can alter the polarity and lead to a slight shift in retention time, a phenomenon known as the "isotope effect".[1][4] This can lead to inaccurate quantification if the analyte and internal standard are affected differently by matrix effects at slightly different times.[1]
Isotopic Stability High, but potential for back-exchange in certain molecular locationsVery High13C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange with protons from the solvent or sample matrix.[5] Deuterium atoms, depending on their position, can be prone to back-exchange, which can compromise the integrity of the standard.[5]
Matrix Effects Compensation Good, but potentially compromised by chromatographic shiftExcellentBecause 13C-labeled standards co-elute perfectly with the analyte, they provide more reliable correction for matrix effects (ion suppression or enhancement).[6][7]
Availability and Cost Generally more readily available and less expensiveTypically more expensive due to a more complex synthesis process[3][5]Budgetary constraints may be a factor, but the potential for compromised data quality with deuterated standards should be carefully considered.[5]

Experimental Protocols

Below are detailed methodologies for the quantitative analysis of imatinib in human plasma using a stable isotope-labeled internal standard.

Sample Preparation: Protein Precipitation
  • Sample Thawing and Aliquoting: Thaw frozen plasma samples on ice. Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Addition of Internal Standard: Spike the plasma sample with a known amount of either this compound or 13C-labeled imatinib internal standard solution.

  • Protein Precipitation: Add 300 µL of methanol (B129727) (or acetonitrile) to the plasma sample.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[2][8]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for separation (e.g., Thermo BDS Hypersil C18, 4.6 × 100 mm, 2.4 µm).[2][8]

    • Mobile Phase: A typical mobile phase consists of a mixture of methanol and water with additives like formic acid and ammonium (B1175870) acetate (B1210297) to improve ionization. For example, methanol–water (55:45, v/v) containing 0.1% formic acid and 0.2% ammonium acetate.[2][8]

    • Flow Rate: A flow rate of 0.7 mL/min is often employed with an isocratic elution.[2][8]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both imatinib and the internal standard.

      • Imatinib: m/z 494.3 → 394.3[2][9]

      • N-Desmethyl imatinib: m/z 480.3 → 394.3[2]

      • The specific transition for 13C-labeled imatinib will depend on the number and position of the 13C labels. For example, a [13C6]-imatinib would have a precursor ion of m/z 500.3.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Imatinib Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or 13C-Imatinib) plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc Liquid Chromatography (Separation) supernatant->lc msms Tandem Mass Spectrometry (Detection) lc->msms quantification Quantification (Peak Area Ratio) msms->quantification

Caption: A generalized experimental workflow for the quantification of imatinib in plasma using an internal standard.

imatinib_pathway Simplified Imatinib (Gleevec) Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Pathways cluster_nucleus Nucleus PDGFR PDGFR cKIT c-KIT BCR_ABL BCR-ABL (Oncogenic Fusion Protein) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR activates JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT activates Imatinib Imatinib (Gleevec) Imatinib->PDGFR inhibits Imatinib->cKIT inhibits Imatinib->BCR_ABL inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis inhibits JAK_STAT->Proliferation

Caption: Simplified diagram of the BCR-ABL signaling pathway and its inhibition by imatinib.

Conclusion

The selection of an internal standard is a critical determinant of data quality in the quantitative analysis of imatinib. While this compound can be a viable and cost-effective option, it is essential for researchers to be cognizant of its limitations, particularly the potential for chromatographic shifts relative to imatinib. For applications demanding the highest level of accuracy, precision, and reliability, 13C-labeled imatinib is the unequivocally superior choice. Its chemical and physical identity with the analyte ensures optimal performance in correcting for experimental variability, thereby yielding more robust and trustworthy data for critical research and clinical applications.

References

Navigating Clinical Research: A Comparative Guide to N-Desmethyl Imatinib-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards (SIL-ISs) is a critical component of robust quantitative bioanalytical methods, a stance strongly supported by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] Within this gold standard, deuterated standards such as N-Desmethyl imatinib-d4 offer a reliable option for pharmacokinetic and drug metabolism studies of imatinib (B729), a cornerstone in targeted cancer therapy.[2] This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data and detailed protocols to ensure data integrity and regulatory compliance.

The Regulatory Landscape: A Consensus on Quality

Regulatory guidelines from the FDA and EMA, largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, do not specify individual compounds like this compound. Instead, they establish a framework for the validation of bioanalytical methods, with a strong emphasis on the use of an appropriate internal standard to ensure accuracy and reproducibility.[3] SIL-ISs are widely regarded as the "gold standard" because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample processing and analysis.[4][5] This minimizes variability and corrects for matrix effects, which is the key reason for incorporating SIL-IS in bioanalytical methods.[1]

Performance Comparison of Internal Standards

The choice of internal standard is a critical decision in bioanalytical method development. While SIL-ISs are preferred, structural analogs are also used. The following tables summarize the performance of methods using deuterated internal standards compared to those using other types of internal standards for the analysis of imatinib and its primary active metabolite, N-desmethyl imatinib.

Internal Standard Type Analyte Linearity Range (ng/mL) Intra-day Precision (% CV) Inter-day Precision (% CV) Accuracy (%) Reference
Deuterated (Imatinib-d8) Imatinib10 - 2,000≤ 8.0≤ 8.091.7 - 108.3[6]
N-desmethyl imatinib10 - 2,000≤ 8.0≤ 8.091.7 - 108.3[6]
Deuterated (d8-imatinib) Imatinib50 - 7500---[7]
Norimatinib (N-desmethyl imatinib)10 - 1500---[7]
Structural Analog (Palonosetron) Imatinib8 - 5,000< 15< 1585 - 115[8][9][10]
N-desmethyl imatinib3 - 700< 15< 1585 - 115[8][9][10]

CV: Coefficient of Variation

Experimental Protocols

Detailed and robust experimental protocols are essential for regulatory submission and ensuring the reproducibility of results. Below are outlines of key experiments for the validation of a bioanalytical method using this compound.

Sample Preparation: Protein Precipitation

A common and straightforward method for sample preparation is protein precipitation.

  • To a 100 µL aliquot of human plasma, add the internal standard solution (this compound).

  • Add 200 µL of methanol (B129727) or acetonitrile (B52724) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.[8][9][10]

Chromatographic and Mass Spectrometric Conditions

The following provides a typical set of parameters for an LC-MS/MS method.

  • LC Column: Thermo BDS Hypersil C18 (4.6 x 100 mm, 2.4 µm) or equivalent.[8][9]

  • Mobile Phase: Methanol-water (55:45, v/v) with 0.1% formic acid and 0.2% ammonium (B1175870) acetate.[8][9]

  • Flow Rate: 0.7 mL/min.[8][9]

  • Injection Volume: 10 µL.[10]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[8][9]

  • MRM Transitions:

    • Imatinib: m/z 494 → 394[8][9]

    • N-desmethyl imatinib: m/z 480 → 394[8][9]

    • This compound (as an example, exact mass would depend on the position and number of deuterium (B1214612) atoms): A specific, validated transition would be monitored.

Mandatory Visualizations

Imatinib Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (c-KIT, PDGFR) Substrate_Phosphorylation Substrate Phosphorylation Receptor_Tyrosine_Kinases->Substrate_Phosphorylation ATP -> ADP BCR_ABL BCR-ABL Fusion Protein BCR_ABL->Substrate_Phosphorylation ATP -> ADP Imatinib Imatinib Imatinib->Receptor_Tyrosine_Kinases Inhibits Imatinib->BCR_ABL Inhibits ATP Binding RAS_MAPK_Pathway RAS/MAPK Pathway Substrate_Phosphorylation->RAS_MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway Substrate_Phosphorylation->PI3K_AKT_Pathway STAT_Pathway STAT Pathway Substrate_Phosphorylation->STAT_Pathway Gene_Expression Gene Expression RAS_MAPK_Pathway->Gene_Expression PI3K_AKT_Pathway->Gene_Expression STAT_Pathway->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition

Caption: Imatinib's mechanism of action.

Bioanalytical Workflow using SIL-IS

G cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Collect_Sample Collect Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Collect_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant LC_MS_MS LC-MS/MS Analysis Collect_Supernatant->LC_MS_MS Data_Processing Data Processing (Analyte/IS Ratio) LC_MS_MS->Data_Processing Quantification Quantification of Imatinib & Metabolite Data_Processing->Quantification

Caption: Bioanalytical workflow with an internal standard.

References

Performance of N-Desmethyl Imatinib-d4 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is critical for pharmacokinetic and toxicokinetic studies. N-desmethyl imatinib (B729) is the major active metabolite of imatinib, a tyrosine kinase inhibitor widely used in cancer therapy. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis by mass spectrometry, as it provides the highest accuracy and precision by compensating for variability in sample preparation and matrix effects.

N-Desmethyl imatinib-d4 is a deuterated analog of N-desmethyl imatinib and is commercially available for use as an internal standard. Theoretically, it represents an ideal internal standard for the quantification of N-desmethyl imatinib due to its identical chemical properties and co-eluting chromatographic behavior with the analyte, ensuring effective compensation for matrix-induced ionization suppression or enhancement and variability in extraction recovery.

However, a review of publicly available scientific literature reveals a scarcity of detailed performance evaluation data specifically for this compound. Bioanalytical method validation studies for imatinib and its metabolite predominantly utilize other internal standards, such as the deuterated parent drug (Imatinib-d8) or structurally similar but non-isotopic compounds (analog internal standards).

This guide provides a comparative overview of the performance of various analytical methods for the quantification of N-desmethyl imatinib in different biological matrices, primarily human plasma. While direct experimental data for this compound is limited, the performance of methods using alternative internal standards offers valuable insights into the expected analytical performance and highlights the methodologies within which this compound would be expected to perform optimally.

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of published LC-MS/MS methods for the quantification of N-desmethyl imatinib using different internal standards.

Table 1: Method Performance in Human Plasma

AnalyteInternal StandardLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
N-desmethyl imatinibImatinib-d81010 - 2,000≤8.0≤8.091.7 - 108.3[1]
N-desmethyl imatinibPalonosetron33 - 700<15<1585 - 115[2][3][4][5]

Table 2: Sample Preparation and Recovery

Internal StandardSample Preparation MethodMatrixRecovery (%)Matrix Effect (%)Reference
Imatinib-d8Protein Precipitation (Acetonitrile)Human PlasmaNot ReportedNot Reported[1]
PalonosetronProtein Precipitation (Methanol)Human Plasma>97Not obvious[2][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative protocols from the cited literature for the analysis of N-desmethyl imatinib.

Method 1: Using Imatinib-d8 as Internal Standard[1]
  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of human plasma, add the internal standard solution (Imatinib-d8).

    • Precipitate proteins by adding 200 µL of acetonitrile.

    • Vortex mix for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC Column: Gemini-NX 3 µm C18

    • Mobile Phase: Gradient elution with 0.05% formic acid and methanol

    • Detection: Electrospray ionization in positive mode (ESI+)

    • MRM Transitions: Not specified in the abstract.

Method 2: Using Palonosetron as Internal Standard[2][3][4][5]
  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add the internal standard solution (Palonosetron).

    • Precipitate proteins by adding methanol.

    • Vortex mix and then centrifuge.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: Thermo BDS Hypersil C18 (4.6 × 100 mm, 2.4 µm)

    • Mobile Phase: Isocratic elution with methanol–water (55:45, v/v) containing 0.1% formic acid and 0.2% ammonium (B1175870) acetate.

    • Flow Rate: 0.7 mL/min

    • Detection: ESI+

    • MRM Transitions:

      • Imatinib: m/z 494 → 394

      • N-desmethyl imatinib: m/z 480 → 394

      • Palonosetron: m/z 297 → 110

Visualizing the Workflow

The following diagrams illustrate common experimental workflows for the bioanalysis of N-desmethyl imatinib.

G Figure 1: Protein Precipitation Workflow plasma Plasma Sample add_is Add Internal Standard (e.g., this compound) plasma->add_is add_solvent Add Precipitation Solvent (e.g., Acetonitrile/Methanol) add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Figure 1: Protein Precipitation Workflow

G Figure 2: Solid-Phase Extraction (SPE) Workflow cluster_spe SPE Cartridge condition Condition equilibrate Equilibrate condition->equilibrate load Load Sample equilibrate->load wash Wash load->wash elute Elute wash->elute evaporate Evaporate Eluate elute->evaporate plasma Plasma Sample + Internal Standard plasma->load reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Figure 2: Solid-Phase Extraction (SPE) Workflow

Discussion and Conclusion

The presented data from existing literature demonstrates that robust and sensitive methods for the quantification of N-desmethyl imatinib in human plasma have been successfully developed and validated. These methods typically employ protein precipitation for sample cleanup due to its simplicity and speed. The performance characteristics, including linearity, precision, and accuracy, are well within the acceptable limits set by regulatory guidelines.

The choice of internal standard is a critical factor in the reliability of a bioanalytical method.

  • Analog Internal Standards (e.g., Palonosetron): These are structurally similar to the analyte but not isotopically labeled. While cost-effective, they may have different chromatographic retention times, extraction recoveries, and ionization efficiencies, which can lead to less effective compensation for matrix effects.

  • Stable Isotope-Labeled (SIL) Internal Standards:

    • Deuterated Parent Drug (e.g., Imatinib-d8): Often used for the simultaneous quantification of the parent drug and its metabolite. It is an excellent choice for the parent drug but may not perfectly mimic the behavior of the metabolite if their physicochemical properties differ significantly.

    • Deuterated Analyte (e.g., this compound): This is considered the "gold standard" for quantifying N-desmethyl imatinib. Because it is chemically identical to the analyte, it will co-elute from the LC column and experience the same extraction efficiency and matrix effects. This ensures the most accurate and precise quantification.

References

Justification for Using N-Desmethyl Imatinib-d4 Over Other Standards in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of bioanalytical research, particularly in pharmacokinetic and therapeutic drug monitoring studies of the anticancer drug imatinib (B729), the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive justification for the use of N-Desmethyl imatinib-d4 as the preferred internal standard over other alternatives, such as its non-deuterated analog (N-Desmethyl imatinib) or other structurally similar compounds. The superior performance of this compound is primarily attributed to the principles of isotope dilution mass spectrometry, which effectively mitigates common analytical challenges like matrix effects and variations in sample processing.

The Gold Standard: Deuterated Internal Standards

Deuterated internal standards are considered the "gold standard" in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2] A deuterated standard is a version of the analyte where one or more hydrogen atoms are replaced by its stable, heavier isotope, deuterium.[1] This subtle mass change allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[1] This co-elution is crucial for compensating for variations during sample preparation and analysis.[3]

Superior Performance of this compound

The primary advantage of using this compound lies in its ability to accurately mimic the behavior of the target analyte, N-Desmethyl imatinib (the major active metabolite of imatinib), throughout the entire analytical workflow.[1][2][4] This includes extraction, chromatography, and ionization, thereby providing a more reliable quantification.

Minimizing Matrix Effects

Biological matrices, such as plasma and serum, are complex and contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect.[5][6] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[5][6] Because this compound has nearly identical chromatographic retention time and ionization efficiency to the non-deuterated analyte, it experiences the same matrix effects.[3][7] The ratio of the analyte to the internal standard remains constant, even in the presence of interfering substances, leading to more accurate and precise results.[1]

Enhanced Accuracy and Precision

The use of a deuterated internal standard significantly improves the accuracy and precision of the analytical method.[1][3] Any loss of analyte during sample preparation steps, such as protein precipitation or liquid-liquid extraction, will be mirrored by a proportional loss of the deuterated internal standard.[1] This ensures that the final calculated concentration is corrected for these variations.

Quantitative Data Comparison

The following table summarizes typical performance data from bioanalytical methods for the quantification of imatinib and its metabolite, highlighting the benefits of using a stable isotope-labeled internal standard. While direct head-to-head comparative studies are not always published, the data presented in various validation reports for methods using deuterated standards consistently demonstrate high accuracy and precision.

ParameterMethod with Deuterated Internal Standard (e.g., this compound)Method with Non-Deuterated or Structurally Dissimilar Internal Standard
Accuracy (% Nominal) 95-105%Can vary more widely (e.g., 85-115%) due to uncompensated matrix effects and extraction variability.[8][9]
Precision (%RSD) < 5%Often higher, potentially exceeding 15% in the presence of significant matrix effects.[9]
Extraction Recovery Consistent between analyte and standardMay be inconsistent, leading to inaccurate results.[10][11]
Matrix Effect Effectively compensatedA significant source of variability and inaccuracy.[5][10]

Experimental Protocols

A typical experimental workflow for the quantification of N-Desmethyl imatinib in plasma using this compound as an internal standard involves the following steps:

Sample Preparation (Protein Precipitation)
  • Spiking: To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.

  • Precipitation: Add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the plasma sample.

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, typically using a C18 column, to separate the analyte and internal standard from other components.[12]

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both N-Desmethyl imatinib and this compound.

  • Quantification: The concentration of N-Desmethyl imatinib in the original sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizing the Rationale

The following diagrams illustrate the concepts discussed in this guide.

Metabolic Pathway of Imatinib Imatinib Imatinib NDesmethyl_Imatinib N-Desmethyl Imatinib (Active Metabolite) Imatinib->NDesmethyl_Imatinib CYP3A4 Other_Metabolites Other Metabolites Imatinib->Other_Metabolites Other CYPs

Metabolism of Imatinib to its major active metabolite.

Bioanalytical Workflow with Internal Standard cluster_0 Sample Preparation cluster_1 Analysis Plasma Plasma Sample (Analyte) Spiked_Sample Spiked Sample Plasma->Spiked_Sample IS This compound (Internal Standard) IS->Spiked_Sample Extraction Protein Precipitation & Centrifugation Spiked_Sample->Extraction Extract Supernatant for Analysis Extraction->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Data Peak Area Ratio (Analyte / IS) LC_MS->Data Result Concentration Calculation Data->Result

Workflow of a bioanalytical experiment using an internal standard.

Advantage of Deuterated vs. Non-Deuterated Standard cluster_0 With this compound cluster_1 With Non-Deuterated / Analog Standard Analyte1 Analyte Matrix1 Matrix Effect Analyte1->Matrix1 IS1 d4-IS IS1->Matrix1 Result1 Accurate Result Matrix1->Result1 Ratio is Constant Analyte2 Analyte Matrix2 Matrix Effect Analyte2->Matrix2 IS2 Analog IS IS2->Matrix2 Different Response Result2 Inaccurate Result Matrix2->Result2 Ratio is Altered

Mitigation of matrix effects by a deuterated internal standard.

Conclusion

The use of this compound as an internal standard for the quantification of N-Desmethyl imatinib offers significant advantages over non-deuterated or structurally dissimilar standards. Its ability to co-elute with the analyte and behave almost identically during sample processing and analysis allows for effective compensation of matrix effects and other sources of analytical variability. This results in superior accuracy, precision, and overall reliability of the bioanalytical data, which is crucial for regulated studies such as pharmacokinetic assessments and therapeutic drug monitoring. Therefore, this compound is the recommended internal standard for robust and high-quality quantitative analysis of N-Desmethyl imatinib in biological matrices.

References

A Comparative Guide to the Linearity and Sensitivity of N-Desmethyl Imatinib Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. This guide provides a detailed comparison of bioanalytical methods for N-Desmethyl imatinib (B729), the primary active metabolite of the targeted cancer therapy drug, imatinib. The focus is on the linearity and sensitivity of these methods, which predominantly utilize N-Desmethyl imatinib-d4 as an internal standard to ensure precision and accuracy.

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of various published methods for the quantification of N-Desmethyl imatinib in human plasma. The primary methodologies are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

MethodAnalyteInternal StandardSample PreparationLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Correlation Coefficient (r²)
LC-MS/MS[1]N-Desmethyl imatinibPalonosetronProtein Precipitation (Methanol)3 - 7003Not explicitly stated, but method was validated
LC-MS/MS[2]Imatinib and other TKIsIsotope-labeled analytesSolid Phase Extraction2.5 - 5000 (for Imatinib)2.5 (for Imatinib)Not explicitly stated for N-Desmethyl imatinib
LC-MS/MS[3]N-Desmethyl imatinibVerapamilProtein Precipitation5 - 10005Not explicitly stated, but method was validated
HPLC-UVN-Desmethyl imatinibNot specifiedOnline EnrichmentNot specified10Not specified
HPLC[4]N-Desmethyl imatinibNot specifiedNot specifiedNot specified1.15 (as ppm)>0.999

Note: this compound is a commonly used stable isotope-labeled internal standard for LC-MS/MS analysis of N-Desmethyl imatinib, offering high precision and accuracy. While some studies in this comparison utilized other internal standards, the principles of linearity and sensitivity assessment remain the same.

Experimental Protocols

The methodologies employed in the cited studies are crucial for understanding the context of the presented data. Below are detailed protocols for the key experimental approaches.

LC-MS/MS Method with Protein Precipitation[1][2]
  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, add the internal standard solution (Palonosetron).

    • Precipitate proteins by adding 300 µL of methanol.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Thermo BDS Hypersil C18 (4.6 x 100 mm, 2.4 µm)

    • Mobile Phase: Methanol:water (55:45, v/v) containing 0.1% formic acid and 0.2% ammonium (B1175870) acetate.

    • Flow Rate: 0.7 mL/min (isocratic elution).

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Monitored Transitions:

      • N-Desmethyl imatinib: m/z 480 → 394

      • Imatinib: m/z 494 → 394

      • Palonosetron (IS): m/z 297 → 110

HPLC-UV Method with Online Enrichment[5]
  • Sample Preparation:

    • Direct injection of plasma, urine, or other biological samples.

  • Chromatographic Conditions:

    • Enrichment Column: A specific column for online concentration of the analytes.

    • Analytical Column: ZirChrom-PBD.

    • Detection: UV at 260 nm.

    • Analysis Time: 40 minutes (including a 5-minute enrichment time).

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and the biological context of imatinib, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (e.g., Methanol) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis (Linearity & Sensitivity Assessment) detection->data_analysis Data Acquisition

Caption: Experimental workflow for LC-MS/MS based bioanalysis.

imatinib_signaling_pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling imatinib Imatinib bcr_abl BCR-ABL imatinib->bcr_abl Inhibits c_kit c-Kit imatinib->c_kit Inhibits pdgfr PDGFR imatinib->pdgfr Inhibits proliferation Cell Proliferation bcr_abl->proliferation survival Cell Survival bcr_abl->survival c_kit->proliferation c_kit->survival pdgfr->proliferation pdgfr->survival

Caption: Simplified signaling pathway of Imatinib.

Conclusion

The choice of analytical method for N-Desmethyl imatinib quantification depends on the specific requirements of the study. LC-MS/MS methods generally offer superior sensitivity and selectivity, with LLOQs as low as 3 ng/mL, making them ideal for pharmacokinetic studies where low concentrations are expected.[1] The use of a stable isotope-labeled internal standard like this compound is highly recommended for LC-MS/MS to minimize variability and improve accuracy. While HPLC-UV methods may have higher LLOQs (e.g., 10 ng/mL), they can be a cost-effective alternative for applications where high sensitivity is not the primary concern. The validation data across multiple studies demonstrate that robust and reliable methods are available for the accurate assessment of N-Desmethyl imatinib linearity and sensitivity in biological matrices.

References

N-Desmethyl Iatinib-d4 for Therapeutic Drug Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic drug monitoring (TDM) for imatinib (B729), a tyrosine kinase inhibitor pivotal in the treatment of chronic myeloid leukemia (CML) and other cancers, the choice of an appropriate internal standard is paramount for analytical method validation. This guide provides a comparative overview of N-Desmethyl imatinib-d4, a deuterated analog of imatinib's primary active metabolite, for its application in TDM. We will delve into its performance characteristics in comparison to other commonly used internal standards, supported by experimental data from various studies.

Performance Comparison of Internal Standards

The ideal internal standard for mass spectrometry-based assays should co-elute with the analyte of interest, exhibit similar ionization efficiency, and not interfere with the analyte's signal, thereby compensating for variations during sample preparation and analysis. Deuterated analogs of the analyte are often considered the gold standard. Below is a comparison of validation parameters from studies utilizing different internal standards for imatinib quantification.

Internal StandardAnalyte(s)LLOQ (ng/mL)Linearity (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)
This compound Imatinib, N-Desmethyl imatinibImatinib: 8, N-Desmethyl imatinib: 3[1]Imatinib: 8-5000, N-Desmethyl imatinib: 3-700[1]<15[1]<15[1]>85[2]
Imatinib-d8 (IMA-D8) Imatinib, NorimatinibImatinib: 50, Norimatinib: 10[3]Imatinib: 50-7500, Norimatinib: 10-1500[3][4]Not explicitly stated for eachNot explicitly stated for eachNot explicitly stated
Trazodone Imatinib0.030.03-754.3-8.44.3-8.490.9 ± 4.3
Palonosetron Imatinib, N-Desmethyl imatinibImatinib: 8, N-Desmethyl imatinib: 3Imatinib: 8-5000, N-Desmethyl imatinib: 3-700[1]<15[1]<15[1]Not explicitly stated
Tamsulosin Imatinib500500-100001.0-4.33.7-5.895.4

Disclaimer: The data presented in this table is a compilation from different studies. Direct comparison should be made with caution as experimental conditions, instrumentation, and matrices may vary.

Experimental Protocols

A generalized experimental protocol for the therapeutic drug monitoring of imatinib and its metabolite N-desmethyl imatinib using LC-MS/MS with a deuterated internal standard is outlined below.

Sample Preparation (Protein Precipitation)
  • To 200 µL of serum or plasma sample, add 800 µL of chilled methanol (B129727).[5]

  • Vortex the mixture for 30 seconds to precipitate proteins.[5]

  • Centrifuge the sample at 7000 rpm for 4 minutes at 8°C.[5]

  • Transfer the supernatant to a clean tube.

  • The collected elute is then injected into the LC-MS/MS system.[5]

Liquid Chromatography
  • Column: A reversed-phase column, such as a C18, is typically used.[1]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[1][5]

  • Flow Rate: A constant flow rate, typically around 0.40 mL/min.[5]

  • Injection Volume: Typically 10-20 µL.

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor to product ion transitions for the analyte and the internal standard.

    • Imatinib: m/z 494.3 → 394.3

    • N-Desmethyl imatinib: m/z 480 → 394[1]

    • This compound (as IS): The specific transition would be determined based on the deuteration pattern.

Visualizations

Imatinib's Mechanism of Action

Imatinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, which is constitutively active in chronic myeloid leukemia (CML). By blocking the ATP binding site of the kinase, imatinib prevents the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and inducing apoptosis in Bcr-Abl-positive cells.

Imatinib_Mechanism_of_Action cluster_cell CML Cell Bcr-Abl Bcr-Abl Substrate Substrate Bcr-Abl->Substrate Phosphorylates ATP ATP ATP->Bcr-Abl Binds to active site Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT, STAT) Phosphorylated_Substrate->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Imatinib Imatinib Imatinib->Bcr-Abl Blocks ATP binding site

Caption: Mechanism of action of Imatinib in CML cells.

Experimental Workflow for TDM Validation

The validation of a therapeutic drug monitoring assay involves a series of steps to ensure the method is accurate, precise, and reliable for clinical use.

TDM_Validation_Workflow cluster_workflow TDM Assay Validation Workflow Method_Development Method Development (LC & MS/MS Optimization) Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Method_Development->Sample_Preparation Calibration_Curve Calibration Curve & Linearity Assessment Sample_Preparation->Calibration_Curve Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Calibration_Curve->Accuracy_Precision Selectivity_Specificity Selectivity & Specificity Accuracy_Precision->Selectivity_Specificity Matrix_Effect Matrix Effect Evaluation Selectivity_Specificity->Matrix_Effect Stability_Assessment Stability Assessment (Freeze-thaw, bench-top, etc.) Matrix_Effect->Stability_Assessment Method_Validation_Report Method Validation Report Stability_Assessment->Method_Validation_Report

Caption: Workflow for TDM assay validation.

References

Safety Operating Guide

Proper Disposal of N-Desmethyl imatinib-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling N-Desmethyl imatinib-d4 can ensure laboratory safety and regulatory compliance with the following proper disposal procedures. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, minimizing exposure risks and environmental impact.

This compound, a deuterated analog of a primary metabolite of Imatinib (B729), is classified as harmful if swallowed and is suspected of causing genetic defects, cancer, and may damage fertility or the unborn child.[1][2][3] Therefore, strict adherence to hazardous waste disposal protocols is imperative. The disposal process is governed by the chemical's toxicity, not its deuteration, and must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[4][5]

Immediate Safety and Handling

Before beginning any disposal-related activities, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, a lab coat, compatible chemical-resistant gloves, and safety goggles.[1] In case of accidental release, avoid raising dust and ensure adequate ventilation.[1] For spills, collect the material and transfer it to a designated chemical waste container.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or down the drain.[6]

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.

    • This waste is considered toxic and potentially carcinogenic, mutagenic, and reprotoxic.

    • Segregate this waste from other waste streams such as non-hazardous waste, sharps, and biological waste. Incompatible chemicals must be stored separately to prevent dangerous reactions.[4][7]

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure lid for collecting this compound waste.[4][7] The original container is often a suitable choice if it is in good condition.[7]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] The label should also include the approximate concentration and quantity of the waste.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][9]

    • The SAA must be under the control of laboratory personnel and should be inspected weekly for any signs of leakage.[4][7]

  • Request for Waste Pickup:

    • Once the waste container is nearly full (e.g., three-quarters full) or has been accumulating for a specified period (typically no more than six to twelve months, depending on institutional and local regulations), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative limits and timelines for the management of hazardous chemical waste in a laboratory setting, based on typical U.S. regulations. Researchers should confirm these values with their institution's specific policies.

ParameterGuidelineSource
Maximum Hazardous Waste in SAA 55 gallons[9]
Maximum Acutely Toxic Waste (P-list) in SAA 1 quart (liquid) or 1 kilogram (solid)[9]
Container Headroom At least one-inch to allow for expansion[7]
Maximum Accumulation Time in SAA Up to 12 months (if volume limits are not exceeded)[9]
Removal Time After Container is Full Within 3 calendar days[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_generation Waste Generation & Identification cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_prohibited Improper Disposal Routes start This compound waste generated (solid, solution, or contaminated labware) identify Identify as Hazardous Waste (Toxic, potential Carcinogen/Mutagen/Reprotoxin) start->identify container Select a compatible, leak-proof container identify->container trash Regular Trash identify->trash drain Sink/Drain identify->drain label_container Label container with 'Hazardous Waste' and chemical name container->label_container saa Store in designated Satellite Accumulation Area (SAA) label_container->saa monitor Monitor accumulation volume and time saa->monitor pickup Request pickup from EHS or licensed waste contractor monitor->pickup Container full or time limit reached end_state Proper disposal by authorized personnel pickup->end_state

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-Desmethyl imatinib-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Desmethyl imatinib-d4. The following procedures are based on best practices for managing potent pharmaceutical compounds and should be implemented in conjunction with a comprehensive, site-specific risk assessment.

Hazard Identification and Personal Protective Equipment (PPE)

N-Desmethyl imatinib (B729), the non-deuterated parent compound of this compound, is classified as a hazardous substance. It is suspected of causing genetic defects, cancer, and may damage fertility or the unborn child[1][2]. It is also harmful if swallowed[1][3]. Given these significant health risks, a stringent approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for all operations, especially when there is a risk of aerosol or dust generation. Full-facepiece PAPRs can offer a high Assigned Protection Factor (APF)[4].
Reusable Half or Full-Facepiece RespiratorMust be used with P100/FFP3 particulate filters. A proper fit test is required before use[4].
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals during extended procedures[4].
Body Protection Disposable CoverallsImpermeable coveralls, such as those made from Tyvek®, are necessary to protect against chemical splashes and dust[4].
Dedicated Lab CoatA disposable or professionally laundered lab coat should be worn over personal clothing and under the coverall for an additional layer of protection.
Eye Protection Chemical Splash Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. For maximum protection, a face shield should be worn over the goggles[4].
Foot Protection Shoe CoversDisposable shoe covers must be worn within the designated handling area and removed before exiting to prevent the spread of contamination.

Operational Plan: Safe Handling and Spill Management

Safe handling of this compound requires a controlled environment and strict adherence to established protocols to minimize exposure.

Engineering Controls:

  • Containment: All handling of the solid compound should occur within a certified containment system, such as a barrier isolator (glove box) or a chemical fume hood with appropriate filtration[5][6]. Open handling of the powder is strictly prohibited[5].

  • Ventilation: The laboratory must be equipped with a ventilation system that ensures negative pressure, preventing the escape of airborne particles[6].

Procedural Guidance:

  • Preparation: Before beginning work, ensure all necessary PPE is available and has been inspected for integrity. Prepare the designated handling area by covering surfaces with absorbent, disposable liners.

  • Weighing and Aliquoting: Conduct all weighing and solution preparation within the primary containment unit. When preparing solutions, add the solvent to the solid material slowly to prevent splashing[4]. Keep containers sealed whenever possible.

  • Transport: When moving the compound outside of containment, use sealed, shatter-proof secondary containers.

Spill Management: In the event of a spill, the area should be evacuated and secured immediately.

  • Alerting Personnel: Notify all personnel in the vicinity.

  • Containment: Use a pre-assembled chemical spill kit to contain the spill. Work from the outside of the spill inward to prevent spreading.

  • Cleanup: All materials used for cleanup, including contaminated PPE, must be collected and disposed of as hazardous waste[4].

  • Decontamination: The spill area and any affected equipment must be thoroughly decontaminated with a validated cleaning agent[4].

Disposal Plan: Waste Management

All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

Waste Segregation and Collection:

  • Solid Waste: All disposable items that have come into contact with the compound, including gloves, coveralls, shoe covers, and absorbent liners, must be placed in a dedicated, clearly labeled hazardous waste container[7].

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed, compatible hazardous waste container. Aqueous and organic waste streams should be kept separate[7]. Never pour chemical waste down the drain[7].

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.

Documentation and Removal:

  • Maintain a detailed log of all hazardous waste generated.

  • Arrange for waste collection through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor[7].

Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for the safe handling and disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal prep1 Risk Assessment prep2 Assemble PPE & Spill Kit prep1->prep2 prep3 Prepare Containment Area prep2->prep3 handling1 Don PPE prep3->handling1 Enter Designated Area handling2 Weighing & Solution Prep (Inside Containment) handling1->handling2 handling3 Perform Experiment handling2->handling3 post1 Decontaminate Surfaces & Equipment handling3->post1 Complete Experiment spill Spill Occurs handling3->spill post2 Segregate Hazardous Waste post1->post2 post3 Doff PPE post2->post3 post4 Dispose of PPE as Hazardous Waste post3->post4 post5 Wash Hands Thoroughly post4->post5 exit exit post5->exit Exit Area spill_response Execute Spill Management Protocol spill->spill_response spill_response->post1 After Cleanup

Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.